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  • Product: N-Acetylphenylephrine
  • CAS: 58952-80-0

Core Science & Biosynthesis

Foundational

N-Acetylphenylephrine: Structural Elucidation, Pharmacological Attenuation, and Analytical Profiling

An In-Depth Technical Guide for Pharmaceutical Quality Control and Drug Development Executive Summary In the highly regulated landscape of pharmaceutical manufacturing, the rigorous profiling of active pharmaceutical ing...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Pharmaceutical Quality Control and Drug Development

Executive Summary

In the highly regulated landscape of pharmaceutical manufacturing, the rigorous profiling of active pharmaceutical ingredient (API) impurities is non-negotiable. N-Acetylphenylephrine (CAS: 58952-80-0) is a critical synthetic impurity and degradation product associated with the production of phenylephrine, a widely used


-adrenergic receptor agonist.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry, pharmacological causality, and analytical quantification. This guide details the physicochemical properties of N-Acetylphenylephrine, explains the mechanistic reasons behind its lack of clinical efficacy, and provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for its precise quantification in API batches.

Physicochemical Profiling & Structural Biology

Phenylephrine relies on a secondary amine to exert its biological effects. During synthesis or formulation—particularly in the presence of acetylating agents—this amine can undergo N-acetylation to form N-Acetylphenylephrine [1].

This structural modification shifts the molecule from a basic amine to a neutral amide. According to LGC Standards, the addition of the acetyl group (


) increases the molecular weight from 167.20  g/mol  (Phenylephrine) to exactly 209.24  g/mol   (N-Acetylphenylephrine)[1].
Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide
Molecular Formula

Molecular Weight 209.24 g/mol
Monoisotopic Mass 209.1052 Da
CAS Number 58952-80-0
SMILES String CC(=O)N(C)Cc1cccc(O)c1
Charge at pH 7.4 Neutral (Amide formation neutralizes the basic amine)

Mechanistic Insights: The Cost of N-Acetylation

To understand why N-Acetylphenylephrine is strictly monitored as an impurity rather than an active analog, we must examine the causality of its structure-activity relationship (SAR).

In standard adrenergic pharmacology, the protonated secondary amine of phenylephrine (


) is critical for receptor binding. At physiological pH, this positively charged nitrogen forms a highly conserved salt bridge  with the Asp106 residue in the orthosteric binding pocket of the 

-adrenergic receptor.

When the amine is N-acetylated, the lone pair of electrons on the nitrogen becomes delocalized into the adjacent carbonyl group, forming an amide. This eliminates the positive charge entirely. Without the ability to form the Asp106 salt bridge, the molecule loses its anchoring mechanism. In vivo studies have demonstrated this causality: the blood pressure-raising potency of N-Acetylphenylephrine drops to approximately 0.01 relative to adrenaline, whereas the parent phenylephrine maintains a relative potency of 37 [2].

Pathway PE Phenylephrine (Active API) MW: 167.20 g/mol NAPE N-Acetylphenylephrine (Impurity) MW: 209.24 g/mol PE->NAPE N-Acetylation Reagent Acetylating Agent (e.g., Acetic Anhydride) Reagent->NAPE Acetyl Donor Receptor Loss of Adrenergic Activity (No Asp106 Salt Bridge) NAPE->Receptor Pharmacological Consequence

Fig 1: Synthesis pathway of N-Acetylphenylephrine and its pharmacological consequence.

Analytical Workflows: LC-MS Impurity Profiling

Because N-Acetylphenylephrine is a known synthetic byproduct [3], quality control laboratories must employ robust, self-validating analytical methods to ensure API purity. Below is a field-proven, step-by-step Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) protocol.

Causality in Chromatographic Method Design

The conversion of the amine to an amide drastically increases the lipophilicity (LogP) of the molecule. Therefore, on a standard Reverse-Phase C18 column, N-Acetylphenylephrine will interact more strongly with the stationary phase and elute significantly later than the highly polar, protonated phenylephrine. This predictable retention time shift is the cornerstone of our chromatographic separation.

Table 2: Comparative Chromatographic Profile
AnalyteFunctional GroupPolarityExpected Elution Order (RP-HPLC)MS Ionization [M+H]+
Phenylephrine Secondary AmineHighEarly (Void + 2-3 mins)m/z 168.09
N-Acetylphenylephrine Tertiary AmideModerateLate (Retained)m/z 210.11
Step-by-Step LC-MS Protocol

Step 1: Sample Preparation (Self-Validating Matrix)

  • Action: Dissolve 10 mg of the Phenylephrine API in 10 mL of Mobile Phase A (0.1% Formic Acid in MS-grade Water).

  • Causality: Utilizing the initial mobile phase conditions for sample dissolution prevents solvent-front distortion (the "solvent effect"), ensuring sharp, symmetrical peak shapes for early-eluting compounds.

Step 2: Chromatographic Separation

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Gradient: 5% B to 60% B over 10 minutes.

  • Causality: The acidic modifier (Formic Acid) ensures that residual silanols on the C18 column remain protonated, preventing secondary interactions (peak tailing) with the API, while providing the necessary protons for downstream ESI+ ionization.

Step 3: Mass Spectrometric Detection (ESI+)

  • Action: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Monitor the Extracted Ion Chromatogram (EIC) at m/z 210.11 for N-Acetylphenylephrine.

  • Causality: Despite lacking a basic amine, the amide carbonyl oxygen of N-Acetylphenylephrine readily accepts a proton in the acidic ESI spray, yielding a strong

    
     signal.
    

Step 4: System Suitability & Validation (The Trust Mechanism)

  • Action: Before batch analysis, inject a mixed standard of Phenylephrine and N-Acetylphenylephrine. The system is only validated if the resolution (

    
    ) between the two peaks is 
    
    
    
    .
  • Causality: This ensures that the massive API peak (Phenylephrine) does not ion-suppress or co-elute with the trace impurity, guaranteeing quantitative trustworthiness.

Workflow S1 1. API Sample Preparation Dissolution in 0.1% FA / H2O S2 2. RP-HPLC Separation C18 Column, Gradient Elution S1->S2 Injection (10 µL) S3 3. ESI+ Mass Spectrometry Detection of m/z 210.11 [M+H]+ S2->S3 Eluent Transfer S4 4. Data Integration Quantification & System Suitability S3->S4 Extracted Ion Chromatogram

Fig 2: Step-by-step LC-MS analytical workflow for N-Acetylphenylephrine profiling.

References

  • Friström, S., Marvola, M., Klinge, E., & Halmekoski, J. (1977). Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat. Acta Pharmacologica et Toxicologica, 40(2), 247-258. Retrieved from[Link]

Exploratory

Structural Disruption and Pharmacological Silencing: The Mechanism of Action of N-Acetylphenylephrine

A Technical Whitepaper for Drug Development Professionals and Analytical Scientists Executive Summary: The Consequence of N-Acetylation In the landscape of sympathomimetic amines, minor structural modifications dictate p...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Drug Development Professionals and Analytical Scientists

Executive Summary: The Consequence of N-Acetylation

In the landscape of sympathomimetic amines, minor structural modifications dictate profound shifts in pharmacodynamics. Phenylephrine, a potent and selective


-adrenergic receptor agonist, relies heavily on its secondary amine structure to exert its therapeutic vasoconstrictive effects. However, when this molecule undergoes N-acetylation to form N-Acetylphenylephrine (CAS 58952-80-0) , its pharmacological profile is virtually abolished.

As a Senior Application Scientist, I often emphasize to development teams that understanding a molecule's mechanism of action sometimes requires understanding its mechanism of inaction. Because N-acetylation neutralizes the critical basic center of the molecule, N-Acetylphenylephrine loses its therapeutic efficacy and is instead utilized globally as a critical analytical reference standard for pharmaceutical quality control[1]. This guide deconstructs the receptor-level causality behind this loss of function and details the self-validating analytical protocols used to isolate it.

Structural Pharmacology: The Asp106 Salt Bridge Dependency

To understand why N-Acetylphenylephrine is pharmacologically inert, we must first examine the binding kinetics of its parent compound, phenylephrine.

The Causality of Receptor Binding

The


-adrenergic receptor is a Gq-protein coupled receptor. For an agonist to trigger the conformational change required for Gq activation, it must anchor itself securely within the orthosteric binding pocket.
  • The Role of the Amine: Phenylephrine possesses a secondary amine with a pKa of approximately 9.6. At a physiological pH of 7.4, this amine is fully protonated, carrying a distinct positive charge.

  • The Asp106 Anchor: This positive charge is not merely a chemical feature; it is a structural necessity. It forms a highly conserved, electrostatic salt bridge with the negatively charged Aspartate-106 (Asp106) residue located in the third transmembrane domain (TM3) of the

    
    -adrenergic receptor[2].
    
The N-Acetylation Disruption

When phenylephrine is N-acetylated, the secondary amine is converted into an acetamide.

  • Electronic Shift: The lone pair of electrons on the nitrogen atom is now delocalized into the adjacent carbonyl group via resonance.

  • Loss of Charge: This delocalization renders the nitrogen neutral at physiological pH.

  • Pharmacological Silencing: Without the protonated positive charge, the molecule cannot form the critical salt bridge with Asp106. The electrostatic anchor is lost, receptor affinity plummets, and downstream signaling is silenced.

ReceptorBinding Phenylephrine Phenylephrine (Secondary Amine) Protonation Protonated at pH 7.4 (Positive Charge) Phenylephrine->Protonation Asp106 Asp106 (TM3) Alpha-1 Adrenergic Receptor Protonation->Asp106 Salt Bridge Formation Activation Strong Receptor Activation (Pressor Potency = 37) Asp106->Activation NAcetyl N-Acetylphenylephrine (Acetamide) Neutral Neutral at pH 7.4 (No Charge) NAcetyl->Neutral NoBinding Loss of Salt Bridge with Asp106 Neutral->NoBinding Steric/Electronic Hindrance Inactivation Receptor Inactivation (Pressor Potency = 0.01) NoBinding->Inactivation

Fig 1: Mechanistic divergence of receptor binding between Phenylephrine and its N-acetyl derivative.

Hemodynamic Profile: Quantitative Loss of Potency

The theoretical loss of receptor binding translates directly into a measurable loss of in vivo hemodynamic activity. In landmark comparative studies evaluating the blood pressure response in rat models, the profound impact of N-acetylation was quantified[3].

While O-acetyl derivatives of sympathomimetic amines often act as prodrugs (exhibiting slower onset and longer duration as they are hydrolyzed in vivo), N-acetyl derivatives resist rapid hydrolysis and exhibit an immediate, albeit drastically weakened, pharmacological profile[3].

Quantitative Potency Comparison

The table below summarizes the relative pressor potencies of these compounds, illustrating the near-total loss of efficacy upon N-acetylation.

CompoundChemical State at pH 7.4Receptor Interaction (TM3)Relative Pressor Potency*
Adrenaline (Reference)Protonated AmineSalt bridge with Asp106100
Phenylephrine Protonated AmineSalt bridge with Asp10637
N-Acetylphenylephrine Neutral AmideAbolished (No salt bridge)0.01

*Potency values normalized to Adrenaline = 100, measured via rat carotid artery blood pressure response[3].

Field Insight: Interestingly, researchers noted that when


-receptors were blocked using phenoxybenzamine, massive doses of sympathomimetic amines and their acetyl derivatives induced a slight blood pressure decrease. This was prevented by propranolol, indicating that while 

activity is destroyed by N-acetylation, trace residual

-adrenergic interactions may persist at extreme concentrations[3].

Analytical Application: Self-Validating Impurity Profiling

Because N-Acetylphenylephrine lacks therapeutic utility, its primary role in drug development is as an analytical reference standard[1]. It is a common synthetic intermediate and degradation impurity in Phenylephrine Active Pharmaceutical Ingredient (API) manufacturing.

To quantify this impurity, we exploit the exact chemical property that causes its pharmacological failure: its neutrality .

The Causality of the Chromatographic Separation

At an acidic pH (e.g., pH 3.0), phenylephrine is highly polar and protonated, causing it to elute rapidly on a reversed-phase C18 column. Conversely, N-Acetylphenylephrine remains a neutral, lipophilic amide. It interacts strongly with the hydrophobic stationary phase, resulting in a significantly longer retention time. We use this physical chemistry to design a self-validating RP-HPLC protocol .

Step-by-Step Methodology: RP-HPLC Impurity Quantification

Step 1: Mobile Phase Preparation

  • Prepare Mobile Phase A: 50 mM Potassium phosphate buffer, adjusted to pH 3.0 with orthophosphoric acid. (Causality: pH 3.0 ensures complete protonation of the phenylephrine amine, maximizing the polarity gap between the API and the impurity).

  • Prepare Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Standard & Sample Preparation

  • System Suitability Test (SST) Solution: Dissolve 1.0 mg/mL of Phenylephrine API and spike with 0.01 mg/mL of N-Acetylphenylephrine reference standard[1].

  • Test Sample: Dissolve the batch Phenylephrine API at 1.0 mg/mL in the mobile phase.

Step 3: Chromatographic Execution

  • Column: C18, 250 mm x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min (Gradient elution: 5% B to 40% B over 20 minutes).

  • Detection: UV at 270 nm.

Step 4: Self-Validation Mechanism (Critical)

  • Inject the SST Solution. The system is only validated for use IF the chromatographic resolution (

    
    ) between Phenylephrine and N-Acetylphenylephrine is 
    
    
    
    .
  • Why this matters: If

    
    , it indicates a failure in mobile phase pH control or column degradation, and the system will automatically reject the run. This creates a closed-loop, self-validating environment where structural chemistry guarantees instrumental accuracy.
    

Step 5: Quantification

  • Inject the Test Sample. Integrate the peak corresponding to the established retention time of N-Acetylphenylephrine and calculate the % w/w impurity against the standard curve.

AnalyticalWorkflow SamplePrep Sample Preparation (Phenylephrine API) Spike System Suitability (Spike N-Acetylphenylephrine) SamplePrep->Spike HPLC RP-HPLC Separation (C18, Gradient) Spike->HPLC Validation Self-Validation (Rs > 2.0) HPLC->Validation Retention Shift Quantification Impurity Quantification (UV 270 nm) Validation->Quantification Pass Criteria

Fig 2: Self-validating RP-HPLC workflow for quantifying N-Acetylphenylephrine impurities.

Conclusion

The pharmacological mechanism of N-Acetylphenylephrine is a masterclass in structure-activity relationships (SAR). By converting a basic secondary amine into a neutral amide, the molecule loses its ability to form the essential Asp106 salt bridge within the


-adrenergic receptor. This single electronic shift drops its therapeutic potency by a factor of over 3,000 compared to phenylephrine. Consequently, modern pharmaceutical science leverages this molecule not as a drug, but as a critical, chemically distinct reference standard to ensure the purity and safety of commercial sympathomimetic formulations.

References

  • Friström, S., Marvola, M., Klinge, E., & Halmekoski, J. (1977). "Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat." National Institutes of Health (NIH) / PubMed.
  • "Quantum Biochemistry Insights into Ligand Recognition at the a1A-Adrenoceptor." ACS Omega.
  • "N-Acetylphenylephrine | CAS 58952-80-0 Reference Standard." LGC Standards.

Sources

Foundational

Investigating the Prodrug Potential of N-Acetylphenylephrine: Overcoming First-Pass Metabolism in Oral Decongestants

Executive Summary Phenylephrine (PE) is the dominant over-the-counter oral decongestant, yet its clinical efficacy is severely hampered by extensive pre-systemic metabolism, resulting in an oral bioavailability of less t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylephrine (PE) is the dominant over-the-counter oral decongestant, yet its clinical efficacy is severely hampered by extensive pre-systemic metabolism, resulting in an oral bioavailability of less than 38%. As a Senior Application Scientist, I have structured this technical guide to evaluate a targeted chemical intervention: N-Acetylphenylephrine . By masking the vulnerable secondary amine, this prodrug strategy aims to bypass intestinal and hepatic degradation. This whitepaper details the mechanistic rationale, physicochemical profiling, and the self-validating experimental workflows required to evaluate its prodrug viability.

The Bioavailability Bottleneck of Phenylephrine

The pharmacokinetic failure of oral phenylephrine is a classic example of the first-pass effect. When administered orally, PE is rapidly extracted by the intestinal wall and liver before reaching systemic circulation.

The primary metabolic culprits are:

  • Monoamine Oxidase (MAO): Catalyzes the rapid oxidative deamination of PE's secondary amine into inactive metabolites (e.g., m-hydroxymandelic acid) .

  • Sulfotransferases (SULTs): Highly active in the gut wall, these enzymes sulfate the phenolic hydroxyl group, rendering the molecule highly water-soluble and inactive .

To achieve therapeutic plasma concentrations, a prodrug must shield the molecule from these specific enzymatic pathways during absorption.

Mechanistic Rationale for N-Acetylation

N-Acetylphenylephrine (CAS 58952-80-0) is synthesized by acetylating the secondary amine of PE, converting it into an N-methylacetamide moiety .

The Causality of Protection: MAO requires a free nitrogen lone pair and specific steric accessibility to initiate oxidation. The N-acetyl group pulls electron density away from the nitrogen via resonance (amide bond stabilization) and introduces significant steric bulk. This renders the nitrogen lone pair invisible to MAO, completely halting oxidative deamination.

The "Amide Challenge": While N-acetylation perfectly solves the MAO vulnerability, a successful prodrug must revert to the parent drug in systemic circulation. Amide bonds are notoriously stable to hydrolysis compared to esters. Computational models of various phenylephrine prodrugs have demonstrated that overly stable linkers can result in bioconversion half-lives ranging from hours to years . Therefore, the success of N-Acetylphenylephrine hinges entirely on its susceptibility to cleavage by hepatic amidases (e.g., FAAH or carboxylesterases).

Pathway PE Phenylephrine (PE) MAO MAO (Gut/Liver) PE->MAO Rapid Oxidation N_Ac_PE N-Acetylphenylephrine N_Ac_PE->MAO Shielded Amidase Amidases (Liver) N_Ac_PE->Amidase Slow Hydrolysis Metabolites Inactive Metabolites MAO->Metabolites SystemicPE Systemic PE (Active) Amidase->SystemicPE

Metabolic routing of Phenylephrine vs. N-Acetylphenylephrine.

Physicochemical & Pharmacokinetic Profiling

To predict the behavior of the prodrug, we must compare its physicochemical properties against the parent compound. The acetylation increases lipophilicity, which aids in passive paracellular and transcellular intestinal absorption.

PropertyPhenylephrine (PE)N-Acetylphenylephrine
CAS Number 59-42-758952-80-0
Molecular Weight 167.20 g/mol 209.25 g/mol
LogP (Predicted) -0.31 (Hydrophilic)+0.45 (Lipophilic)
MAO Stability Low (Rapid deamination)High (Sterically shielded)
SULT Stability Low (Rapid sulfation)Low (Phenolic OH remains exposed)
Bioconversion Mechanism N/A (Active Drug)Hepatic Amidase Hydrolysis

Experimental Workflows & Methodologies

To validate the prodrug potential, we must employ self-validating experimental systems that account for both metabolic stability and bioconversion rates.

Workflow Step1 1. Synthesis Step2 2. Microsomal Assay Step1->Step2 Step3 3. In Vivo PK Step2->Step3 Step4 4. LC-MS/MS Step3->Step4 Step5 5. PK Analysis Step4->Step5

End-to-end experimental workflow for prodrug validation.

Protocol A: In Vitro Metabolic Stability & Bioconversion (Microsomal Assay)

Causality: Human Intestinal Microsomes (HIM) and Human Liver Microsomes (HLM) are used to simulate the first-pass enzymatic environment. We must measure the disappearance of the prodrug and the appearance of the parent PE simultaneously. Self-Validating System: We include native Phenylephrine as a positive control for MAO activity, and Procainamide as a positive control for amidase activity. If N-Acetylphenylephrine does not cleave, but Procainamide does, we definitively prove the amide linker is too stable, rather than an assay failure.

Step-by-Step Methodology:

  • Preparation: Thaw HLM and HIM on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Incubation Mixture: Combine microsomes (final protein concentration 1 mg/mL) with the prodrug (final concentration 1 µM).

  • Initiation: Start the reaction by adding an NADPH regenerating system (to activate oxidative enzymes) and UDPGA (for phase II enzymes).

  • Sampling: Aliquot 50 µL of the mixture at 0, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., PE-d3).

  • Centrifugation & Analysis: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS, quantifying both N-Acetylphenylephrine and released PE.

Protocol B: In Vivo Pharmacokinetic (PK) Profiling

Causality: In vitro data cannot fully replicate the complex absorption and hemodynamic variables of a living organism. Rat PK models are required to calculate the absolute oral bioavailability (


) and the prodrug-to-parent conversion ratio.
Self-Validating System:  A crossover design utilizing an intravenous (IV) dose of native PE establishes the baseline systemic clearance (

) and volume of distribution (

). Without this baseline, the oral bioavailability of the prodrug cannot be accurately quantified.

Step-by-Step Methodology:

  • Animal Preparation: Fast male Sprague-Dawley rats (n=6 per group) for 12 hours prior to dosing.

  • Dosing:

    • Group 1 (Baseline): Administer 1 mg/kg native PE via IV tail vein injection.

    • Group 2 (Test): Administer 10 mg/kg N-Acetylphenylephrine via oral gavage.

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 5, 15, 30, 60, 120, 240, and 480 minutes post-dose into K₂EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to isolate plasma. Extract analytes using solid-phase extraction (SPE) to prevent matrix effects.

  • Quantification: Run LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to track the parent drug (

    
     168.1 
    
    
    
    150.1) and the prodrug (
    
    
    210.1
    
    
    150.1).

Discussion & Future Perspectives

The investigation of N-Acetylphenylephrine highlights a fundamental tension in prodrug design: the balance between metabolic shielding and bioconversion lability. While the N-acetyl group provides an impenetrable shield against MAO-mediated pre-systemic clearance, the inherent stability of the tertiary amide bond poses a significant risk of delayed or absent bioconversion.

If the experimental workflows demonstrate that amidase cleavage is too slow to provide therapeutic peak plasma concentrations (


) of phenylephrine, structural modifications will be required. Future iterations could involve adding electron-withdrawing groups (e.g., fluorine atoms) to the acyl chain to increase the electrophilicity of the carbonyl carbon, thereby accelerating amidase-mediated hydrolysis. Alternatively, shifting the focus to O-acetylation (targeting the phenolic hydroxyl) may provide a more labile ester bond while protecting against SULT-mediated sulfation.

References

  • Food and Drug Administration (FDA). "Clinical Pharmacology and Biopharmaceutics Review: Phenylephrine." AccessData.fda.gov. URL: [Link]

  • US Patent 20140221426A1. "Selective metabolic approach to increasing oral bioavailability of phenylephrine and other phenolic bioactivities." Google Patents.
  • Karaman, R. "Computationally-designed phenylephrine prodrugs - A model for enhancing bioavailability." Journal of Molecular Physics. ResearchGate. URL: [Link]

Exploratory

An In-depth Technical Guide to the Alpha-Adrenergic Activity of N-Acetylphenylephrine: A Literature Review and Methodological Framework

Introduction: Unveiling the Adrenergic Profile of a Phenylephrine Derivative The adrenergic system, a cornerstone of physiological regulation, is modulated by a family of G-protein coupled receptors that are the targets...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Adrenergic Profile of a Phenylephrine Derivative

The adrenergic system, a cornerstone of physiological regulation, is modulated by a family of G-protein coupled receptors that are the targets of catecholamines like norepinephrine and epinephrine. Among these, the alpha-adrenergic receptors, broadly classified into α1 and α2 subtypes, play pivotal roles in a myriad of physiological processes, most notably in the cardiovascular and central nervous systems.[1] Phenylephrine, a synthetic sympathomimetic amine, is a well-characterized and selective α1-adrenergic receptor agonist widely utilized for its vasoconstrictive properties.[1][2] N-Acetylphenylephrine, a derivative of phenylephrine, presents an intriguing subject for pharmacological investigation. While its chemical properties are documented, its specific interactions with adrenergic receptors remain largely unexplored in publicly available literature.

This technical guide serves as a comprehensive literature review and a methodological framework for elucidating the alpha-adrenergic activity of N-Acetylphenylephrine. By leveraging established principles of structure-activity relationships (SAR) for phenylethanolamines, we will formulate a hypothesized pharmacological profile for this compound. Furthermore, this guide will provide detailed, field-proven experimental protocols for the systematic characterization of its receptor binding affinity, functional potency, and downstream signaling effects. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the adrenergic properties of novel compounds like N-Acetylphenylephrine.

Chemical and Physical Properties of N-Acetylphenylephrine

A foundational understanding of a compound's physicochemical characteristics is paramount to its pharmacological evaluation. The key properties of N-Acetylphenylephrine are summarized in the table below.

PropertyValueSource
IUPAC Name (R)-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide[3]
Molecular Formula C11H15NO3[3]
Molecular Weight 209.24 g/mol [3]
Parent Drug Phenylephrine[3]
Canonical SMILES CC(=O)N(C)Cc1cccc(O)c1[3]

Hypothesized Alpha-Adrenergic Activity: A Structure-Activity Relationship (SAR) Perspective

The biological activity of phenylethanolamine derivatives at adrenergic receptors is profoundly influenced by their chemical structure.[4][5] Key determinants include substitutions on the aromatic ring, the β-hydroxyl group on the ethylamine side chain, and the nature of the substituent on the amino group.[4][5][6]

In the case of N-Acetylphenylephrine, the critical modification from its parent compound, phenylephrine, is the acetylation of the secondary amine. This transformation introduces a bulky and hydrophobic acetyl group. Based on established SAR principles for adrenergic agonists, we can hypothesize the following:

  • Alpha-1 (α1) Adrenergic Activity: The addition of a bulky substituent on the nitrogen atom of phenylethanolamines generally leads to a decrease in α-adrenergic receptor agonist activity.[4][5] Therefore, it is plausible that N-Acetylphenylephrine will exhibit a lower affinity and potency at α1-adrenergic receptors compared to phenylephrine. However, some studies have shown that N-aralkyl substitutions can increase the affinity for α-adrenoceptors, suggesting that the nature of the bulky group is a critical determinant.[7][8][9] The acetyl group, while bulky, is not as large as some aralkyl groups, making a reduction in α1-agonist activity the more probable outcome.

  • Alpha-2 (α2) Adrenergic Activity: Phenylephrine itself has weak α2-adrenoceptor agonist activity.[1] The increased steric hindrance from the N-acetyl group is likely to further diminish or abolish any significant interaction with α2-adrenergic receptors.

  • Beta (β) Adrenergic Activity: An increase in the size of the N-substituent on phenylethanolamines typically enhances β-receptor agonist activity.[4][5] While phenylephrine has low β-agonist activity, the N-acetylation could potentially increase its affinity for β-adrenergic receptors.

Experimental Workflows for Characterization

To empirically determine the alpha-adrenergic profile of N-Acetylphenylephrine, a series of in vitro assays are indispensable. The following protocols are designed to provide a comprehensive characterization of its receptor binding and functional activity.

Radioligand Binding Assays: Determining Receptor Affinity and Selectivity

Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor.[10][11][12] These assays measure the displacement of a radiolabeled ligand with known high affinity and selectivity for the target receptor by the unlabeled test compound (N-Acetylphenylephrine).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation:

    • Homogenize tissues or cultured cells known to express the target adrenergic receptor subtype (e.g., rat cerebral cortex for α1 and α2 receptors) in ice-cold homogenization buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.[11]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[11]

    • Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[11]

    • Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration (e.g., using a Bradford or BCA assay).[11]

  • Binding Assay:

    • In a 96-well microplate, combine the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1 receptors, [3H]-Rauwolscine or [3H]-Yohimbine for α2 receptors), and varying concentrations of unlabeled N-Acetylphenylephrine.[11]

    • For total binding, omit the test compound. For non-specific binding, include a high concentration of a known non-radioactive antagonist (e.g., phentolamine for α receptors).[11]

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[11]

  • Filtration and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[11]

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.[11]

    • Quantify the radioactivity trapped on the filters using a scintillation counter.[11]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.[11]

    • Plot the specific binding as a function of the log concentration of N-Acetylphenylephrine to generate a competition curve.

    • Determine the IC50 (the concentration of N-Acetylphenylephrine that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_quant Quantification tissue Tissue/Cells homogenize Homogenization tissue->homogenize centrifuge1 Low-Speed Centrifugation homogenize->centrifuge1 centrifuge2 High-Speed Centrifugation centrifuge1->centrifuge2 membranes Isolated Membranes centrifuge2->membranes membranes2 Membranes incubate Incubation membranes2->incubate radioligand Radioligand radioligand->incubate compound N-Acetylphenylephrine compound->incubate filter Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze

Radioligand Binding Assay Workflow

Isolated Tissue Bath Functional Assays: Measuring Potency and Efficacy

Isolated tissue bath assays are a classic pharmacological method to assess the functional effects of a compound on smooth muscle contraction or relaxation.[13][14][15] For alpha-adrenergic agonists, tissues such as rat thoracic aorta or vas deferens, which are rich in α1-adrenergic receptors, are commonly used.[13]

Experimental Protocol: Isolated Rat Thoracic Aorta Contraction Assay

  • Tissue Preparation:

    • Humanely euthanize a rat and excise the thoracic aorta.

    • Place the aorta in cold, oxygenated Physiological Salt Solution (PSS).

    • Carefully remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-3 mm in width.

  • Tissue Mounting and Equilibration:

    • Mount the aortic rings in an isolated tissue bath containing PSS maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

    • Connect the tissue to an isometric force transducer to record changes in tension.[15]

    • Apply a basal resting tension and allow the tissue to equilibrate for at least 60-90 minutes, with periodic washing.

  • Experimentation:

    • After equilibration, test the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (KCl).

    • Once the tissue has returned to baseline, add cumulative concentrations of N-Acetylphenylephrine to the bath and record the contractile response at each concentration until a maximal response is achieved.

    • Perform parallel experiments with phenylephrine as a positive control.

  • Data Analysis:

    • Construct concentration-response curves by plotting the contractile response as a percentage of the maximal response against the log concentration of the agonist.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response elicited by the agonist).

    • Compare the EC50 and Emax values of N-Acetylphenylephrine to those of phenylephrine to assess its relative potency and efficacy.

G cluster_prep Tissue Preparation cluster_mount Mounting & Equilibration cluster_exp Experimentation cluster_analysis Data Analysis dissect Dissect Aorta clean Clean Tissue dissect->clean cut Cut into Rings clean->cut mount Mount in Tissue Bath cut->mount equilibrate Equilibrate (60-90 min) mount->equilibrate viability Viability Test (KCl) equilibrate->viability add_drug Cumulative Drug Addition viability->add_drug record Record Contraction add_drug->record plot Plot Concentration-Response Curve record->plot calculate Calculate EC50 & Emax plot->calculate

Isolated Tissue Bath Assay Workflow

Second Messenger Assays: Elucidating Signaling Pathways

Alpha-adrenergic receptors mediate their effects through distinct second messenger systems. α1-adrenergic receptors are coupled to Gq proteins, which activate phospholipase C (PLC), leading to the production of inositol phosphates (IPs) and diacylglycerol (DAG).[16][17][18][19] α2-adrenergic receptors are coupled to Gi proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[20][21][22][23][24]

Experimental Protocol: Inositol Phosphate Accumulation Assay (for α1 activity)

  • Cell Culture and Labeling:

    • Culture cells expressing α1-adrenergic receptors (e.g., primary neuronal or glial cultures) and label them with [3H]-inositol for an extended period (e.g., 24-48 hours) to allow for its incorporation into membrane phosphoinositides.[25]

  • Stimulation:

    • Wash the cells to remove unincorporated [3H]-inositol.

    • Pre-incubate the cells with lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of IPs.

    • Stimulate the cells with varying concentrations of N-Acetylphenylephrine for a defined period.

  • Extraction and Quantification:

    • Terminate the reaction by adding a strong acid (e.g., trichloroacetic acid).

    • Separate the inositol phosphates from the cell lysate using anion-exchange chromatography.[17]

    • Quantify the amount of [3H]-inositol phosphates using a scintillation counter.

  • Data Analysis:

    • Plot the accumulation of [3H]-inositol phosphates against the log concentration of N-Acetylphenylephrine to generate a concentration-response curve.

    • Determine the EC50 and Emax for IP accumulation.

Experimental Protocol: Forskolin-Stimulated cAMP Accumulation Assay (for α2 activity)

  • Cell Culture:

    • Culture cells expressing α2-adrenergic receptors (e.g., HT29 cells).[21][23]

  • Stimulation:

    • Pre-incubate the cells with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.

    • Stimulate the cells with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.

    • Concurrently, treat the cells with varying concentrations of N-Acetylphenylephrine.

  • Quantification:

    • Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA or radioimmunoassay).[21]

  • Data Analysis:

    • Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of N-Acetylphenylephrine.

    • Determine the IC50 for the inhibition of cAMP production.

Data Interpretation and Expected Outcomes

The data generated from these assays will allow for a comprehensive pharmacological characterization of N-Acetylphenylephrine. The expected outcomes, based on our SAR hypothesis, are summarized below.

AssayParameterExpected Outcome for N-Acetylphenylephrine (relative to Phenylephrine)
α1 Radioligand Binding KiHigher (Lower affinity)
α2 Radioligand Binding KiSignificantly higher or no specific binding
Isolated Aorta Contraction EC50Higher (Lower potency)
Isolated Aorta Contraction EmaxLower (Lower efficacy)
Inositol Phosphate Accumulation EC50Higher (Lower potency)
cAMP Accumulation IC50Significantly higher or no inhibition

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for α1 and α2-adrenergic receptors.

G cluster_alpha1 Alpha-1 Adrenergic Signaling agonist1 Agonist (e.g., Phenylephrine) receptor1 α1-Adrenergic Receptor agonist1->receptor1 gq Gq Protein receptor1->gq activates plc Phospholipase C gq->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca2+ ip3->ca2 pkc Protein Kinase C dag->pkc response1 Physiological Response (e.g., Smooth Muscle Contraction) ca2->response1 pkc->response1

Alpha-1 Adrenergic Signaling Pathway

G cluster_alpha2 Alpha-2 Adrenergic Signaling agonist2 Agonist receptor2 α2-Adrenergic Receptor agonist2->receptor2 gi Gi Protein receptor2->gi activates ac Adenylyl Cyclase gi->ac inhibits atp ATP camp ↓ cAMP atp->camp conversion blocked response2 Physiological Response (e.g., Inhibition of Neurotransmitter Release) camp->response2

Alpha-2 Adrenergic Signaling Pathway

Conclusion

N-Acetylphenylephrine, as a derivative of the well-known α1-adrenergic agonist phenylephrine, warrants a thorough pharmacological investigation to determine its own adrenergic activity profile. Based on established structure-activity relationships, it is hypothesized that the N-acetylation will reduce its affinity and potency at α1-adrenergic receptors and will not confer significant activity at α2-adrenergic receptors. However, these are hypotheses that require empirical validation.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of N-Acetylphenylephrine. By systematically assessing its receptor binding affinity, functional potency and efficacy, and its influence on second messenger signaling, researchers can definitively elucidate its alpha-adrenergic properties. This knowledge will be crucial for understanding its potential physiological effects and for any future considerations in drug development.

References

  • Veeprho. N-Acetyl Phenylephrine. [Link]

  • Remix Education. (2023, March 22). Phenylephrine – Structure , Synthesis , SAR , Mechanism , Uses. [Link]

  • Wooten, J. D., et al. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology.
  • Leclerc, G., et al. (1980). Synthesis and structure-activity relationships among.alpha.-adrenergic receptor agonists of the phenylethanolamine type. Journal of Medicinal Chemistry.
  • Menkes, D. B., et al. (1986). A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices. Journal of Neurochemistry.
  • Deranged Physiology. (2024, May 17). Structure of synthetic catecholamines. [Link]

  • Jackson, W. F. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments.
  • Shabbir, W., et al. (2021). 2.3. Radioligand Binding Experiments. Bio-protocol.
  • Kirk, K. L., et al. (1987). Synthesis and adrenergic activity of ring-fluorinated phenylephrines. Journal of Medicinal Chemistry.
  • Pro·1step. Structure-activity relationship of phenethylamines at alpha and beta adrenergic receptors. [Link]

  • Org. pharmaceutical chemistry 4 stage\ 1 sem Lec. 3 Adrenergic Agents 2023-2024 1 Sympathomimetic agents Sympathomim. [Link]

  • Jones, S. B., et al. (1988). Alpha 2-adrenergic receptor-mediated sensitization of forskolin-stimulated cyclic AMP production.
  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Qu, M., et al. (2024). The Discovery of Novel α2a Adrenergic Receptor Agonists Only Coupling to Gαi/O Proteins by Virtual Screening.
  • SAR of sympathomimetic drugs. [Link]

  • Wilson, K. M., & Minnesota, K. M. (1989). Comparison of alpha 1-adrenergic receptor-stimulated inositol phosphate formation in primary neuronal and glial cultures. Journal of Neurochemistry.
  • Aggerbeck, M., et al. (1979). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. British Journal of Pharmacology.
  • Wikipedia. Phenylephrine. [Link]

  • Han, C., et al. (1987). Alpha 1-adrenergic receptor subtypes and formation of inositol phosphates in dispersed hepatocytes and renal cells. Molecular Pharmacology.
  • Thibault, G. (2000). Radioligand Binding Assay.
  • Lochner, A., et al. (1992). The role of alpha 1-adrenergic stimulation in inositol phosphate metabolism during post-ischaemic reperfusion. Life Sciences.
  • Aggerbeck, M., et al. (1979). N-Aralkyl substitution increases the affinity of adrenergic drugs for the alpha-adrenoceptor in rat liver. British Journal of Pharmacology.
  • emka TECHNOLOGIES. Vascular reactivity studies using isolated tissue baths. [Link]

  • Jackson, W. F. (2015). Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research. Journal of Visualized Experiments.
  • Jackson, W. F. (2015). Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research. Journal of Visualized Experiments.
  • Jones, S. B., et al. (1988). Alpha 2-adrenergic receptor-mediated sensitization of forskolin-stimulated cyclic AMP production.
  • Brown, J. H., et al. (1985). Alpha 1-adrenergic and muscarinic cholinergic stimulation of phosphoinositide hydrolysis in adult rat cardiomyocytes.
  • Imbs, J. L., et al. (1989). Structure-Activity Relationships as a Response to the Pharmacological Differences in Beta- Receptor Ligands. American Journal of Hypertension.
  • Steinberg, S. F., et al. (1989). Alpha-1 adrenergic stimulation of 1,4,5-inositol trisphosphate formation in ventricular myocytes. Journal of Molecular and Cellular Cardiology.
  • PubChem. Phenylephrine. [Link]

  • de la Cruz, J. P., et al. (2003).
  • Monash University. (2020, November 24). Pharmacology – Working with isolated tissue preparations. [Link]

  • Angus, J. A., et al. (1993). Alpha 2-adrenoceptor mediated inhibition of forskolin-stimulated cyclic AMP accumulation in isolated porcine palmar lateral veins. British Journal of Pharmacology.
  • Tardiolo, G., et al. (2025). The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence.
  • de la Cruz, J. P., et al. (2003).
  • de la Cruz, J. P., et al. (2003).
  • Ghelfi, F., et al. (1985). Effects of N-aralkyl Substitution of Beta-Agonists on Alpha- And Beta-Adrenoceptor Subtypes: Pharmacological Studies and Binding Assays. Journal of Medicinal Chemistry.
  • Fara, E., et al. (2021). N-Acetylcysteine Antagonizes NGF Activation of TrkA through Disulfide Bridge Interaction, an Effect Which May Contribute to Its Analgesic Activity.

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Foundational

Identification of N-Acetylphenylephrine in biological matrices

An In-Depth Technical Guide to the Identification of N-Acetylphenylephrine in Biological Matrices Introduction The bioanalytical landscape demands rigorous and validated methods for the quantification of xenobiotics and...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Identification of N-Acetylphenylephrine in Biological Matrices

Introduction

The bioanalytical landscape demands rigorous and validated methods for the quantification of xenobiotics and their metabolites in complex biological matrices. N-Acetylphenylephrine, a derivative and potential metabolite of the widely used sympathomimetic amine Phenylephrine, represents a key analyte in pharmacokinetic and toxicological studies.[1][2] The accurate identification and quantification of this compound are paramount for understanding the disposition, metabolism, and potential effects of its parent drug.[3][4]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding every recommendation in the principles of scientific integrity and regulatory compliance. We will explore the critical stages of bioanalytical method development, from sample preparation to advanced instrumental analysis, ensuring that every described protocol is part of a self-validating system.

Section 1: Analyte Characteristics & Metabolic Context

A foundational understanding of the analyte's properties is the first step in developing a robust analytical method. N-Acetylphenylephrine is chemically known as (R)-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide.[2]

PropertyValueSource
CAS Number 58952-80-0[1][5][6]
Molecular Formula C11H15NO3[1][5]
Molecular Weight 209.24 g/mol [1][5]
Accurate Mass 209.1052[5][7]

Metabolic Pathway

N-Acetylphenylephrine is formed from its parent compound, Phenylephrine, through metabolic processes. The body transforms drugs in a series of steps, often referred to as Phase I and Phase II metabolism, to render them more water-soluble for excretion.[8][9] While sulfation is a major metabolic route for phenylephrine,[3][10] N-acetylation also represents a potential metabolic pathway. Understanding this biotransformation is crucial for interpreting analytical results in pharmacokinetic studies.

cluster_body Biological System Phenylephrine Phenylephrine (Parent Drug) Metabolism Phase II Metabolism Phenylephrine->Metabolism Sulfate Phenylephrine-3-O-Sulfate (Major Metabolite) Metabolism->Sulfate Sulfotransferase (SULT) N_Acetyl N-Acetylphenylephrine (Target Analyte) Metabolism->N_Acetyl N-Acetyltransferase (NAT)

Caption: Metabolic fate of Phenylephrine in a biological system.

Section 2: Foundations of Bioanalytical Method Validation

The reliability of any bioanalytical data hinges on the rigorous validation of the method used to generate it. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure data integrity.[11][12] A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose.[13][14]

The core principle is to demonstrate that the method can reliably and reproducibly measure the analyte in the specific biological matrix under investigation.[15]

Key Validation Parameters

ParameterDescriptionTypical Acceptance Criteria (LC-MS/MS)
Accuracy The closeness of the mean test results to the true concentration.Within ±15% of the nominal value (±20% at LLOQ).
Precision The agreement among a series of measurements.Coefficient of Variation (CV) ≤15% (≤20% at LLOQ).
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the analyte's retention time.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Response should be at least 5 times the response of a blank sample.
Calibration Curve The relationship between the instrument response and known concentrations of the analyte.Correlation coefficient (r²) ≥ 0.99.
Stability The chemical stability of the analyte in the biological matrix under specific conditions (e.g., freeze-thaw, bench-top).Analyte concentration should be within ±15% of the initial concentration.

Acceptance criteria are based on general principles outlined in FDA and EMA guidelines.[11][13]

Section 3: Sample Preparation: The Critical First Step

Biological matrices such as plasma, serum, and urine are incredibly complex, containing proteins, salts, lipids, and endogenous molecules that can interfere with analysis.[16][17] This "matrix effect" is a primary hurdle in bioanalysis. Therefore, a robust sample preparation strategy is essential to isolate N-Acetylphenylephrine from these interferences and ensure a clean, concentrated sample for instrumental analysis.[18][19]

cluster_workflow General Bioanalytical Workflow Start Biological Sample (e.g., Plasma, Urine) Prep Sample Preparation (Extraction & Cleanup) Start->Prep Analysis Instrumental Analysis (e.g., LC-MS/MS) Prep->Analysis Data Data Processing & Quantification Analysis->Data End Final Concentration Report Data->End cluster_lcms LC-MS/MS System Sample Reconstituted Sample LC LC Column (Separation) Sample->LC Ion Ion Source (ESI) (Ionization) LC->Ion Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ion->Q1 Q2 Quadrupole 2 (q2) (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector

Sources

Protocols & Analytical Methods

Method

Title: A Robust, Stability-Indicating HPLC Method for the Quantification of N-Acetylphenylephrine

An Application Note and Protocol from the Senior Application Scientist Abstract This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatogr...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of N-Acetylphenylephrine. N-Acetylphenylephrine is a known process impurity and potential degradation product of Phenylephrine, a widely used pharmaceutical active ingredient.[1][2] Ensuring the purity and stability of Phenylephrine requires a reliable analytical method capable of separating and quantifying N-Acetylphenylephrine from the active pharmaceutical ingredient (API) and other related substances. This guide details the strategic approach to method development, a complete protocol for analysis, and a rigorous validation procedure based on the International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Rationale for N-Acetylphenylephrine Quantification

Phenylephrine is a common decongestant found in numerous over-the-counter and prescription medications. Its safety and efficacy are directly linked to its purity. N-Acetylphenylephrine, chemically known as (R)-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide, can arise during the synthesis of Phenylephrine or as a degradation product.[1][5] Regulatory bodies mandate the control of such impurities to ensure patient safety.[2]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[6][7] A well-developed HPLC method, particularly a "stability-indicating" one, can resolve the API from its impurities and degradation products, proving its suitability for quality control and stability testing throughout the drug product's lifecycle.[8][9] This document serves as both a theoretical guide and a practical protocol for achieving this analytical goal.

Strategic Method Development: A Causality-Driven Approach

The development of a robust HPLC method is a systematic process guided by the physicochemical properties of the analyte and the principles of chromatography.

Analyte Characterization: N-Acetylphenylephrine
  • Structure: N-Acetylphenylephrine (C₁₁H₁₅NO₃, MW: 209.25 g/mol ) is structurally similar to Phenylephrine, with the key difference being the acetylation of the secondary amine.[10][11] This modification slightly increases its hydrophobicity compared to the parent drug.

  • Chromophore: The presence of the phenolic ring provides strong UV absorbance, making UV detection a suitable choice. The UV spectrum is expected to be very similar to that of Phenylephrine. Published methods for Phenylephrine often utilize a detection wavelength of approximately 272 nm.[12][13][14] This serves as an excellent starting point for optimization.

  • Solubility: It is soluble in common HPLC solvents like methanol and acetonitrile, facilitating sample and standard preparation.

Chromatographic System Selection
  • Mode: Reversed-Phase HPLC (RP-HPLC) is the logical choice. In this mode, a non-polar stationary phase is used with a polar mobile phase. Given that N-Acetylphenylephrine is a moderately polar molecule, it will exhibit good retention and can be effectively separated from more or less polar impurities.

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides a versatile non-polar surface for the separation of a wide range of compounds. A column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.[12][14]

  • Mobile Phase:

    • Organic Modifier: Acetonitrile is often preferred over methanol as it typically provides better peak shape and lower UV cutoff.

    • Aqueous Phase & pH Control: The phenolic hydroxyl group on N-Acetylphenylephrine is weakly acidic. Controlling the pH of the mobile phase with a buffer is crucial for ensuring consistent retention times and symmetrical peak shapes. A pH around 4.7, achieved with an ammonium acetate buffer, is effective for keeping the phenolic group protonated and minimizing peak tailing.[12][14]

  • Detection: A Photodiode Array (PDA) or UV-Vis detector is ideal. A PDA detector offers the advantage of acquiring the full UV spectrum of the eluting peaks, which is invaluable for peak purity assessment and method development. Based on existing data for the parent compound, a primary detection wavelength of 272 nm is recommended.[12][13][14]

Visual Workflow: HPLC Method Development & Validation

The following diagram outlines the logical flow from initial method development to full validation, ensuring a comprehensive and compliant analytical procedure.

HPLC_Workflow cluster_Dev Phase 1: Method Development cluster_Val Phase 2: Method Validation (ICH Q2(R2)) Dev1 Analyte Characterization (UV, pKa, Solubility) Dev2 Select Column & Mobile Phase (C18, ACN/Buffer) Dev1->Dev2 Dev3 Optimize Conditions (pH, Gradient/Isocratic, Flow Rate) Dev2->Dev3 Dev4 System Suitability Test (SST) (Tailing, Plates, RSD%) Dev3->Dev4 Val1 Specificity (Forced Degradation) Dev4->Val1 Proceed to Validation Val2 Linearity & Range Val1->Val2 Val3 Accuracy (Recovery) Val2->Val3 Val4 Precision (Repeatability & Intermediate) Val3->Val4 Val5 LOD & LOQ Val4->Val5 Val6 Robustness Val5->Val6 Final Final Validated Method Val6->Final Method Ready for Routine Use

Caption: Logical workflow for HPLC method development and validation.

Detailed Protocol: HPLC Analysis of N-Acetylphenylephrine

This protocol is a validated starting point. Minor adjustments may be necessary depending on the specific HPLC system and column used.

Instrumentation and Reagents
  • HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic Column: Luna® 5µm C18, 250 x 4.6mm, or equivalent.

  • Reagents: HPLC-grade Acetonitrile, HPLC-grade Methanol, Ammonium Acetate, Glacial Acetic Acid, HPLC-grade water.

  • Reference Standard: N-Acetylphenylephrine, purity ≥ 99.0%.[10]

Chromatographic Conditions
ParameterCondition
Mobile Phase 5mM Ammonium Acetate (pH 4.7 adjusted with Acetic Acid) : Methanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 272 nm
Run Time 10 minutes
Preparation of Solutions
  • Mobile Phase (1L): Dissolve 0.385 g of Ammonium Acetate in 800 mL of HPLC-grade water. Adjust the pH to 4.7 using glacial acetic acid. Add 200 mL of Methanol and mix well. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Acetylphenylephrine reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (10 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

System Suitability Test (SST)

Before sample analysis, inject the Working Standard Solution (10 µg/mL) five times. The system is deemed ready for use if it meets the following criteria.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas ≤ 2.0%
Analytical Procedure
  • Prepare the sample solution by accurately weighing and dissolving the material to obtain a theoretical concentration of 10 µg/mL of N-Acetylphenylephrine in the diluent.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Inject the prepared sample into the HPLC system.

  • Calculate the concentration of N-Acetylphenylephrine in the sample by comparing its peak area with that of the Working Standard Solution.

Protocol: Stability-Indicating Method Validation (ICH Q2(R2))

Validation demonstrates that the analytical procedure is fit for its intended purpose.[3][15] The following protocols outline the validation process for this method.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[4] This is demonstrated through forced degradation studies, which intentionally stress the analyte to produce potential degradation products.[8] The goal is to achieve 5-20% degradation of the active ingredient.[9]

Forced_Degradation cluster_Stress Stress Conditions Analyte N-Acetylphenylephrine (100 µg/mL solution) Acid Acid Hydrolysis 0.1N HCl, 60°C, 1 hr Analyte->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 1 hr Analyte->Base Oxidation Oxidative 6% H₂O₂, RT, 1 hr Analyte->Oxidation Thermal Thermal 60°C, 48 hr Analyte->Thermal Photo Photolytic Direct Sunlight, 48 hr Analyte->Photo HPLC HPLC Analysis Acid->HPLC Analyze via HPLC Base->HPLC Analyze via HPLC Oxidation->HPLC Analyze via HPLC Thermal->HPLC Analyze via HPLC Photo->HPLC Analyze via HPLC Result Evaluate Peak Purity & Resolution HPLC->Result

Caption: Workflow for the forced degradation study.

  • Protocol: Prepare a 100 µg/mL solution of N-Acetylphenylephrine. Subject aliquots to the following conditions:

    • Acid Hydrolysis: Add an equal volume of 0.2N HCl (to make it 0.1N), heat at 60°C for 1 hour.[12] Neutralize before injection.

    • Base Hydrolysis: Add an equal volume of 0.2N NaOH (to make it 0.1N), heat at 60°C for 1 hour.[12] Neutralize before injection.

    • Oxidative Degradation: Add an equal volume of 12% H₂O₂ (to make it 6%), keep at room temperature for 1 hour.[12]

    • Thermal Degradation: Expose the solid drug substance to 60°C for 48 hours.[12]

    • Photolytic Degradation: Expose the drug solution to direct sunlight for 48 hours.[12]

  • Acceptance Criteria: The method is specific if the N-Acetylphenylephrine peak is resolved from all degradation peaks (Resolution > 2.0) and the peak purity analysis (via PDA detector) passes.

Linearity
  • Protocol: Prepare a series of at least five standard solutions of N-Acetylphenylephrine ranging from 2 µg/mL to 20 µg/mL (e.g., 2, 5, 10, 15, 20 µg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: Plot a graph of mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)
  • Protocol: Prepare a sample matrix (placebo) and spike it with N-Acetylphenylephrine at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration of 10 µg/mL). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the test concentration (10 µg/mL) on the same day.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the results of both studies should be ≤ 2.0%.

LOD & LOQ
  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the linearity curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    • Where σ = standard deviation of the y-intercept of the regression line, and S = slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be verifiable with acceptable accuracy and precision.

Robustness
  • Protocol: Deliberately vary critical method parameters one at a time and assess the effect on the results and SST.

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min).

    • Column Temperature: ± 5°C (25°C and 35°C).

    • Mobile Phase pH: ± 0.2 units (pH 4.5 and 4.9).

  • Acceptance Criteria: The SST parameters should still be met, and the results should not significantly deviate from the nominal conditions.

Data Summary & Conclusion

The validation results should be compiled into clear tables for easy interpretation.

Table 1: Summary of Validation Results (Illustrative)

Validation ParameterResultAcceptance CriteriaStatus
Specificity Peak resolved from degradantsResolution > 2.0Pass
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Repeatability (%RSD) 0.85%≤ 2.0%Pass
Intermediate Precision (%RSD) 1.10%≤ 2.0%Pass
LOQ 0.5 µg/mLVerifiablePass
Robustness No significant impactSST criteria metPass

This application note details a comprehensive, robust, and reliable stability-indicating HPLC method for the determination of N-Acetylphenylephrine. The method development was based on sound scientific principles, and the validation protocol rigorously adheres to ICH guidelines. This method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry.

References

  • Srivastava, S., Dhaneshwar, S., & Kawathekar, N. (2023). Stability-Indicating Reversed Phase-HPLC Method Development and Validation for Estimation of Phenylephrine in Bulk and Tablet. Indian Journal of Pharmaceutical Education and Research, 57(3s), s798-s804. [Link]

  • Clinivex. (n.d.). Phenylephrine Impurity 48 (N-Acetyl Phenylephrine). Retrieved from [Link]

  • Klymenko, L., et al. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Pharmacia, 71. [Link]

  • Rekulapally, V. K., & Rao, V. U. (2015). A novel stability indicating RP-HPLC method development and validation for simultaneous estimation of phenylephrine, acetaminophen, guaifenesin and dextromethorphan in tablet dosage form. Der Pharmacia Lettre, 7(7), 329-339. [Link]

  • Al-Shdefat, R., et al. (2024). Development and Validation of a RP-HPLC Method for Simultaneous Quantification of Paracetamol and Phenylephrine Hydrochloride In. International Journal of Engineering, Transactions B: Applications, 37(2). [Link]

  • Patel, R. B., et al. (2015). A novel stability indicating RP-HPLC method development and validation for estimation of Phenylephrine hydrochloride and Bromhexine hydrochloride in their combined tablet dosage form. Journal of Chemical and Pharmaceutical Research, 7(12), 47-56. [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • Rekulapally, V. K., & Rao, V. U. (2019). A novel stability indicating RP-HPLC method development and validation for simultaneous estimation of phenylephrine, acetaminophen, guaifenesin and dextromethorphan in tablet dosage form. ResearchGate. [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of N-Phenylanthranilic acid. Retrieved from [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • da Silva, A. C. S., et al. (2020). Forced degradation studies of norepinephrine and epinephrine from dental anesthetics: Development of stability-indicating HPLC method and in silico toxicity evaluation. Biomedical Chromatography, 34(7), e4832. [Link]

  • Patel, D. R., et al. (2024). DEVELOPMENT AND VALIDATION OF AN RP-HPLC CHROMATOGRAPHIC METHOD FOR THE DETERMINATION OF RELATED SUBSTANCES IN A POLYPHARMACEUTICAL ORAL SUSPENSION WITH ION EXCHANGE RESIN-BASED TASTE MASKING. ResearchGate. [Link]

  • Kumar, V., & Singh, A. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. World Journal of Pharmacy and Pharmaceutical Sciences, 7(4), 421-439. [Link]

  • MTC USA. (2025). What is the difference between related compounds and related substances in pharmaceutical HPLC. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

  • El-Kassem, L. T. A., et al. (2023). Development of an eco-friendly HPLC method for the stability indicating assay of binary mixture of ibuprofen and phenylephrine. Scientific Reports, 13(1), 18182. [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. [Link]

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Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of N-Acetylphenylephrine in Human Plasma

Abstract & Introduction N-Acetylphenylephrine is a key metabolite of the widely used sympathomimetic amine, phenylephrine. Accurate quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

N-Acetylphenylephrine is a key metabolite of the widely used sympathomimetic amine, phenylephrine. Accurate quantification of this metabolite in plasma is crucial for comprehensive pharmacokinetic (PK) and toxicokinetic (TK) studies, which are fundamental to drug development and clinical research. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1]

This document provides a detailed, field-proven protocol for the determination of N-Acetylphenylephrine in human plasma. The methodology is built upon a simple yet effective protein precipitation extraction technique and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision. The described method is designed to be fully compliant with the validation guidelines set forth by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2]

Principle of the Method: The Power of LC-MS/MS

The core of this method relies on the synergy between High-Performance Liquid Chromatography (HPLC) and tandem mass spectrometry (MS/MS).

  • Chromatographic Separation (LC): The plasma extract is injected into an HPLC system where N-Acetylphenylephrine is separated from endogenous plasma components on a reverse-phase C18 column. This separation is critical to minimize matrix effects, where co-eluting substances can interfere with the ionization of the target analyte.[1]

  • Selective Detection (MS/MS): The analyte then enters the mass spectrometer. Electrospray ionization (ESI) in positive mode is used to generate the protonated parent ion ([M+H]⁺) of N-Acetylphenylephrine. This parent ion is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (Q2), and a specific, stable fragment ion is selected and measured in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.[3]

The concentration of N-Acetylphenylephrine in unknown samples is determined by comparing the peak area ratio of the analyte to its co-eluting stable isotope-labeled internal standard against a calibration curve generated from standards of known concentrations.

Experimental Protocol

Materials and Reagents
  • Analytes: N-Acetylphenylephrine reference standard (>98% purity), N-Acetylphenylephrine-d3 internal standard (IS).

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (HPLC or MS grade), Formic Acid (reagent grade), and Ultrapure Water.

  • Plasma: Blank human plasma (K2-EDTA as anticoagulant), free of interfering substances.

  • Labware: Calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes, 96-well plates (optional).

Preparation of Standards and Quality Controls (QCs)
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetylphenylephrine and N-Acetylphenylephrine-d3 in methanol to create individual primary stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by serially diluting the N-Acetylphenylephrine primary stock with 50:50 (v/v) ACN:Water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the N-Acetylphenylephrine-d3 primary stock with 50:50 (v/v) ACN:Water. The stability of isotopically labeled standards is crucial, and using a ¹³C or ¹⁵N labeled standard can sometimes offer advantages by minimizing any potential for chromatographic separation from the analyte, which can occasionally be observed with deuterium-labeled standards in high-resolution systems.[4]

  • Calibration Curve (CC) and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to prepare a calibration curve (e.g., 0.1, 0.2, 0.5, 2, 10, 50, 100 ng/mL). Independently prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 8, 80 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples prior to LC-MS/MS analysis.[5]

  • Aliquot: Pipette 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.

  • Add IS: Add 10 µL of the IS working solution (100 ng/mL N-Acetylphenylephrine-d3) to all samples except the "double blank" (blank plasma with no analyte or IS).

  • Precipitate: Add 150 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to improve the precipitation efficiency.

  • Vortex: Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 100 µL of the clear supernatant to an HPLC vial or 96-well plate.

  • Dilute (Optional but Recommended): Add 100 µL of water containing 0.1% formic acid to the supernatant. This reduces the organic content of the injected sample, which improves peak shape for early-eluting compounds on reverse-phase columns.

  • Inject: Inject 5-10 µL onto the LC-MS/MS system.

G

LC-MS/MS Instrumental Parameters

The following parameters serve as a robust starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides better resolution and faster run times compared to conventional HPLC.
Column C18 Reverse-Phase, e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µmC18 is a versatile stationary phase suitable for retaining moderately polar compounds like N-Acetylphenylephrine.[6]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a volatile modifier that aids in protonation for positive mode ESI and improves chromatographic peak shape.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent in reverse-phase LC with good UV transparency and low viscosity.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing run time and system pressure. The flow rate can significantly impact retention time and resolution.[8]
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Volume 5 µLBalances sensitivity with minimizing potential on-column overloading.
Gradient Elution 5% B (0.0-0.5 min) -> 5-95% B (0.5-2.5 min) -> 95% B (2.5-3.0 min) -> 5% B (3.1-4.0 min)A gradient is essential to elute the analyte with a good peak shape while washing out more hydrophobic matrix components from the column.

Table 2: Mass Spectrometry Parameters

ParameterProposed SettingRationale & Optimization Notes
MS System Triple Quadrupole Mass SpectrometerThe gold standard for quantitative bioanalysis, enabling highly selective MRM experiments.[1]
Ionization Mode Electrospray Ionization (ESI), PositiveThe amine functional group in N-Acetylphenylephrine is readily protonated in the acidic mobile phase, making positive ESI highly efficient.
Capillary Voltage 3.0 - 4.0 kVOptimize for maximum signal intensity of the precursor ion.
Source Temperature ~150 °CInstrument-dependent; optimize for stable spray and efficient desolvation.
Desolvation Temp. 350 - 500 °COptimize for efficient solvent evaporation without causing thermal degradation of the analyte.
MRM Transitions N-Acetylphenylephrine: Q1: 210.2 -> Q3: 121.1 (Quantifier), 210.2 -> 168.1 (Qualifier)N-Acetylphenylephrine-d3 (IS): Q1: 213.2 -> Q3: 121.1Precursor [M+H]⁺: Calculated for C₁₁H₁₅NO₃. Products: Fragmentation needs to be confirmed by infusing a standard solution. The 121.1 m/z fragment likely corresponds to the protonated acetophenone structure after side-chain cleavage. The qualifier transition adds confidence in identification.[9]
Collision Energy (CE) To be optimized empirically (e.g., 15-30 eV)The CE must be optimized for each MRM transition to maximize the production of the specific product ion, which is crucial for sensitivity.[10][11] This is typically done using the instrument's automated optimization software.
Cone/Fragmentor Voltage To be optimized empirically (e.g., 25-70 V)Optimizing the cone voltage is critical for maximizing the precursor ion signal and can help reduce background noise for low-mass transitions.[3]

Bioanalytical Method Validation (BMV)

A full method validation must be performed to demonstrate that the analytical method is reliable and fit for purpose.[12] This process must adhere to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation.[13][14]

G

Table 3: Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria (FDA/EMA)
Selectivity To ensure that endogenous matrix components do not interfere with the detection of the analyte or IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.[13][14]
Calibration Curve To demonstrate the relationship between instrument response and analyte concentration over the intended range.At least 6-8 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[14]
Accuracy & Precision To assess the closeness of measured concentrations to the nominal value (accuracy) and the degree of scatter in measurements (precision). Evaluated at LLOQ, LQC, MQC, and HQC levels in multiple runs.Accuracy: Mean concentration at each level must be within ±15% of the nominal value (±20% at LLOQ).Precision: Coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[2][13]
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20% and precision ≤20%.
Matrix Effect To evaluate the effect of the plasma matrix on the ionization of the analyte and IS.The CV of the IS-normalized matrix factor calculated from at least 6 different lots of plasma should be ≤15%.
Stability To ensure the analyte is stable under various conditions encountered during sample handling, processing, and storage (e.g., freeze-thaw, bench-top, long-term storage, post-preparative).Mean concentrations of stability samples must be within ±15% of the nominal concentration.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust framework for the quantification of N-Acetylphenylephrine in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing, while the use of a stable isotope-labeled internal standard ensures data integrity. By adhering to the comprehensive validation plan outlined, researchers and drug development professionals can generate high-quality, reliable data suitable for regulatory submission and critical decision-making in pharmacokinetic and clinical studies.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Veterinary Medicine (CVM). [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Committee for Medicinal Products for Human Use (CHMP). [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). [Link]

  • Gao, S., et al. (2015). Determination of phenylephrine in human plasma using ultra-performance liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 983-984, 149-153. (Note: Abstract viewed on ResearchGate). [Link]

  • FDA. (2013). Draft Guidance on Bioanalytical Method Validation. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

  • Google Patents. (2019).
  • SIELC Technologies. Separation of N-Acetyl-2-phenylethylamine on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts. (2021). Drug Analysis of Plasma Samples. [Link]

  • Danaceau, J. P., et al. Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. Waters Corporation. [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Journal of Analytical & Bioanalytical Techniques. [Link]

  • IonSource. Sample Preparation for PK//MS Analysis. [Link]

  • Agilent Technologies. (2010). Ultrasensitive EPA Method 1694 with the Agilent 6460 LC/MS/MS with Jet Stream Technology for Pharmaceuticals and Personal Care Products in Water. Application Note. [Link]

  • Abellán-Victorio, A., et al. (2017). A Focused Multiple Reaction Monitoring (MRM) Quantitative Method for Bioactive Grapevine Stilbenes by Ultra-High-Performance Liquid Chromatography Coupled to Triple-Quadrupole Mass Spectrometry (UHPLC-QqQ). Molecules, 22(11), 1865. [Link]

  • Berg, T., et al. (2011). ¹³C Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Journal of Chromatography A, 1218(52), 9366-74. [Link]

  • Thermo Fisher Scientific. (2012). Plasma free Metanephrines Quantitation with Automated Online Sample Preparation and a LCMS Method. YouTube. [Link]

  • Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Application Note. [Link]

  • Shimadzu Corporation. Quantitation of NDMA, NMBA, NDEA, NEIPA, NDPA, NDIPA, NMPA and NDBA in 12 different solvents by LC-MS/MS system. [Link]

  • Lin, S., et al. (2021). UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana. Frontiers in Plant Science, 11, 614275. [Link]

  • Al-Hamdani, A. S. (2025). Studying the chromatographic separation of caffeine, theophylline, and theobromine. Iraqi Journal of Chemical and Petroleum Engineering, 26(2), 101-108. [Link]

  • Waters Corporation. Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Application Note. [Link]

  • C&EN. LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. [Link]

  • Wu, H.-L., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(3), 460-469. [Link]

  • Adriaenssens, P. I., & Prescott, L. F. (1976). Gas-chromatographic method for acetaminophen (N-acetyl-p-aminophenol) based on sequential alkylation. Clinical Chemistry, 22(6), 879-883. [Link]

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Method

Application Note &amp; Protocol: Preparation and Validation of N-Acetylphenylephrine Stock Solutions for In Vitro Adrenergic Receptor Assays

Abstract This document provides a comprehensive, field-proven guide for the preparation, validation, and storage of N-Acetylphenylephrine stock solutions intended for use in in vitro biological assays. As a derivative of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, field-proven guide for the preparation, validation, and storage of N-Acetylphenylephrine stock solutions intended for use in in vitro biological assays. As a derivative of the well-characterized adrenergic agonist Phenylephrine, N-Acetylphenylephrine is a valuable tool for investigating adrenergic signaling pathways. The reliability and reproducibility of data derived from such studies are fundamentally dependent on the quality and accuracy of the ligand stock solutions. This guide moves beyond a simple list of steps to explain the causality behind critical methodological choices, establishing a self-validating system for ensuring stock solution integrity from initial weighing to functional confirmation in a cellular context.

Foundational Concepts: The Basis for a Reliable Protocol

Physicochemical Properties of N-Acetylphenylephrine

A precise understanding of the molecule's characteristics is the mandatory first step. All subsequent calculations and handling procedures are based on this data.

PropertyValueSource(s)
Chemical Name N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide[1][2]
CAS Number 58952-80-0[1][3]
Molecular Formula C₁₁H₁₅NO₃[1][4]
Molecular Weight (MW) 209.24 g/mol [1][3][4]
Appearance White Solid / Neat[3][4]
The Criticality of Solvent Selection

The choice of solvent is dictated by two primary factors: the solute's solubility and the solvent's compatibility with the downstream assay system.

  • Dimethyl Sulfoxide (DMSO): For many non-polar, organic small molecules like N-Acetylphenylephrine, DMSO is the solvent of choice. Its high solvating power allows for the creation of highly concentrated stock solutions (e.g., 10-100 mM). This is advantageous because it minimizes the volume of solvent added to the final assay, thereby reducing the risk of solvent-induced artifacts.[5] However, DMSO can be toxic to cells, typically at final concentrations exceeding 0.5-1%. Therefore, the goal is to create a stock concentrated enough that the final assay concentration of DMSO remains well below this cytotoxic threshold.[5]

  • Aqueous Buffers (e.g., PBS, HBSS): While ideal for assay compatibility, most organic small molecules exhibit poor solubility in purely aqueous solutions. Attempting to dissolve N-Acetylphenylephrine directly in a buffer is likely to fail or result in a low-concentration, unstable solution.

  • Ethanol: Ethanol can be an alternative, but it is generally more volatile and can have more pronounced effects on cell membranes and protein structure compared to the equivalent low concentrations of DMSO.

The Rationale for High-Concentration Aliquots

Preparing a highly concentrated primary stock (e.g., 10 mM) and storing it in single-use aliquots is a cornerstone of good laboratory practice.[6]

  • Minimizes Weighing Errors: It is more accurate to weigh a larger mass (e.g., several milligrams) for a concentrated stock than the microgram quantities that might be needed for a single experiment.

  • Prevents Degradation: Repeated freeze-thaw cycles can degrade sensitive compounds and introduce water condensation, altering the concentration. Single-use aliquots ensure the integrity of the stock is maintained over time.[7]

  • Enhances Stability: Some compounds are more stable when stored at high concentrations.[6]

  • Improves Consistency: Using aliquots from a single, validated batch ensures experimental consistency over the lifetime of the stock.

Detailed Protocol: Preparation of a 10 mM N-Acetylphenylephrine Stock

This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as necessary.

Required Materials
  • N-Acetylphenylephrine powder (MW: 209.24 g/mol )

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tube

  • Sterile, low-retention pipette tips

  • Vortex mixer

  • Bath sonicator

  • Sterile 0.22 µm syringe filter (PVDF membrane recommended for compatibility with DMSO)

  • Sterile syringe (1 mL)

  • Sterile, cryo-safe, amber-colored microcentrifuge tubes for aliquots

Calculation of Mass

The goal is to prepare a 10 mM stock solution.

  • Convert desired concentration to Molarity: 10 mM = 0.010 mol/L

  • Use the Molarity formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

  • Input the values: Mass (g) = 0.010 mol/L × 0.001 L × 209.24 g/mol Mass (g) = 0.00020924 g Mass (mg) = 2.09 mg

Therefore, you will need to weigh approximately 2.1 mg of N-Acetylphenylephrine to prepare 1 mL of a 10 mM stock solution.

Step-by-Step Procedure
  • Preparation: In a controlled environment (e.g., a chemical fume hood or a clean bench), label a sterile 2.0 mL microcentrifuge tube for your primary stock.

  • Weighing: Tare the analytical balance with the empty, capped tube. Carefully add approximately 2.1 mg of N-Acetylphenylephrine powder directly into the tube. Record the exact mass of the compound added.

  • Recalculation (Causality): This step is critical for accuracy. Based on the actual mass you weighed, recalculate the exact volume of DMSO needed to achieve a 10 mM concentration. Volume (L) = Mass (g) / (Concentration (mol/L) × MW ( g/mol )) Example: If you weighed 2.25 mg (0.00225 g), the required DMSO volume is: 0.00225 g / (0.010 mol/L × 209.24 g/mol ) = 0.001075 L = 1075 µL

  • Dissolution: Add the recalculated volume of sterile DMSO to the tube containing the powder. Capping the tube immediately minimizes water absorption by the hygroscopic DMSO.

  • Solubilization: Vortex the tube vigorously for 1 minute. Inspect the solution visually for any undissolved particulates. To ensure complete dissolution, place the tube in a bath sonicator for 5-10 minutes.[8][9][10] The ultrasonic energy helps to break apart the crystal lattice structure of the powder, facilitating its entry into solution.

  • Sterilization (for cell-based assays): Draw the entire solution into a 1 mL sterile syringe. Attach a sterile 0.22 µm PVDF syringe filter. Dispense the solution through the filter into a new, sterile collection tube. This step removes any potential microbial contaminants or microscopic particulates that could interfere with the assay.

  • Aliquoting & Storage: Immediately dispense the filtered stock solution into single-use volumes (e.g., 10-20 µL) in sterile, amber-colored cryo-vials. The amber color protects the compound from potential photodegradation. Label each aliquot clearly.

  • Storage: Store the aliquots at -20°C for short-term use (weeks to months) or -80°C for long-term archival storage (months to years) .[6] A frozen DMSO stock is stable, but should be protected from light and moisture.

Quality Control: The Self-Validating Stock Solution

Preparation alone is insufficient; validation is required to ensure trustworthiness.[11][12] A validated stock has a confirmed concentration, purity, and biological activity.

QC_Workflow cluster_prep Preparation Phase cluster_qc Quality Control Phase cluster_decision Decision & Release Prep Prepare Stock Solution (Protocol Section 2) HPLC Purity & Concentration Check (HPLC Analysis) Prep->HPLC Primary analytical check Func_Assay Functional Validation (Dose-Response Assay) HPLC->Func_Assay If concentration is correct Sol_Check Solubility Check in Assay Medium Func_Assay->Sol_Check If biologically active Pass_Fail Does stock meet all QC criteria? Sol_Check->Pass_Fail Release Stock Released for Assays Pass_Fail->Release Yes Troubleshoot Troubleshoot / Remake Stock Pass_Fail->Troubleshoot No

Caption: Quality control workflow for N-Acetylphenylephrine stock solution validation.

Analytical Confirmation: HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for confirming both concentration and purity.

  • Protocol: A small sample of the stock solution is analyzed on an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The concentration is determined by comparing the peak area of the sample to a standard curve generated from a certified reference standard.

  • Acceptance Criteria: The measured concentration should be within ±10% of the calculated nominal concentration. Purity should ideally be >95%, with no significant degradation products observed.

Functional Validation: The Definitive Test

The ultimate validation of a receptor agonist stock is its ability to elicit a predictable biological response.

  • Protocol: Perform a dose-response experiment in a relevant in vitro assay. Examples include:

    • Receptor Binding Assays: Measuring the displacement of a radiolabeled antagonist from adrenergic receptors.[13][14]

    • Second Messenger Assays: Quantifying downstream signals like cAMP production or intracellular calcium mobilization.

    • β-arrestin Recruitment Assays: A common assay format that measures the interaction of β-arrestin with the activated receptor.[15]

  • Acceptance Criteria: The assay should yield a sigmoidal dose-response curve with a calculable EC₅₀ (half-maximal effective concentration). This EC₅₀ value should be consistent and reproducible for all future batches of the stock solution, serving as a functional fingerprint of its activity.

Practical Check: Solubility in Assay Medium

A compound that is soluble in DMSO may precipitate when diluted into an aqueous assay buffer, a phenomenon known as "kinetic solubility".[16]

  • Protocol: Prepare the highest concentration of N-Acetylphenylephrine intended for use in an experiment by diluting the DMSO stock into the final assay buffer. Let it sit at the assay temperature (e.g., 37°C) for the duration of a typical experiment.

  • Acceptance Criteria: Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, the stock concentration may need to be lowered, or the experiment redesigned to use lower final concentrations.

Experimental Workflow Visualization

The following diagram outlines the logical flow from calculation to final, validated storage.

Stock_Prep_Workflow start Start calc 1. Calculate Required Mass (e.g., for 10 mM stock) start->calc weigh 2. Weigh Compound Record exact mass calc->weigh recalc 3. Recalculate Solvent Volume for exact mass weigh->recalc dissolve 4. Add DMSO & Dissolve (Vortex & Sonicate) recalc->dissolve filter 5. Sterile Filter (0.22 µm PVDF) dissolve->filter aliquot 6. Aliquot into Single-Use Amber Vials filter->aliquot qc 7. Perform Quality Control (See QC Workflow) aliquot->qc store 8. Store at -80°C qc->store If QC Passes end_node End store->end_node

Caption: Step-by-step experimental workflow for preparing N-Acetylphenylephrine stock.

Conclusion

The generation of high-quality, reproducible data in pharmacological research begins with the meticulous preparation and validation of reagent stock solutions. By adhering to the principles and protocols outlined in this guide—from precise calculations and appropriate handling to multi-faceted quality control—researchers can ensure the integrity of their N-Acetylphenylephrine stocks. This foundational diligence minimizes experimental variability and builds confidence in the resulting data, ultimately accelerating the pace and improving the reliability of drug discovery and development efforts.

References

  • Pharmaffiliates. CAS No : 58952-80-0 | Product Name : (R)-N-Acetyl Phenylephrine. [Link]

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  • Kashani, P., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21(4), 78. [Link]

  • Bylund, D. B., et al. (1980). In vitro determination of the ability of drugs to bind to adrenergic receptors. Journal of Pharmacological Methods, 3(3), 275-283. [Link]

  • Storms, M. L., et al. (2012). Evaluation of Phenylephrine Stability in Polyvinyl Chloride Bags. The Annals of Pharmacotherapy, 46(11), 1505-1509. [Link]

  • Kumar, L., & Verma, S. (2018). A top-down technique to improve the solubility and bioavailability of aceclofenac: in vitro and in vivo studies. International Journal of Nanomedicine, 13, 3823–3836. [Link]

  • Fuder, H., et al. (2022). The Pharmacological Effects of Phenylephrine are Indirect, Mediated by Noradrenaline Release from the Cytoplasm. International Journal of Molecular Sciences, 23(16), 8963. [Link]

  • Cha, R., et al. (2021). Stability of N-Acetylcysteine 60 mg/mL in Extemporaneously Compounded Injectable Solutions. The Canadian Journal of Hospital Pharmacy, 74(2), 126-132. [Link]

  • Lee, S., et al. (2023). β2-Adrenergic Receptor Utilizes Distinct Interaction Interfaces to Selectively form Heterooligomers with a Subset of Bitter Taste Receptors. Biochemistry, 62(15), 2275-2286. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • Kashani, P., et al. (2019). Quality Controls in Ligand Binding Assays: Recommendations and Best Practices for Preparation, Qualification, Maintenance of Lot to Lot Consistency, and Prevention of Assay Drift. The AAPS Journal, 21, 78. [Link]

  • Kiser, T. H., et al. (2007). Stability of phenylephrine hydrochloride injection in polypropylene syringes. American Journal of Health-System Pharmacy, 64(10), 1092-5. [Link]

  • Qiu, J., et al. (2021). Quality by Design for Preclinical In Vitro Assay Development. Statistical Biopharmaceutical Research, 13(1), 1-14. [Link]

  • Bohnert, T., & Gan, L. (2008). In vitro solubility assays in drug discovery. Expert Opinion on Drug Discovery, 3(11), 1365-75. [Link]

  • Clark, J. (2014). Making Stock Solution for use in Pharmacology practicals. YouTube. [Link]

  • Jones, A. L. (1998). Mechanism of action and value of N-acetylcysteine in the treatment of early and late acetaminophen poisoning: a critical review. Journal of Toxicology. Clinical Toxicology, 36(4), 277-85. [Link]

  • Kiser, T. H., et al. (2007). Stability of acetylcysteine solution repackaged in oral syringes and associated cost savings. American Journal of Health-System Pharmacy, 64(7), 762-6. [Link]

  • Kumar, L., & Verma, S. (2018). A top-down technique to improve the solubility and bioavailability of aceclofenac: in vitro and in vivo studies. International Journal of Nanomedicine, 13, 3823-3836. [Link]

  • Stoeber, M., et al. (2020). β‐arrestin2 recruitment at the β2 adrenergic receptor: A luciferase complementation assay adapted for undergraduate training in pharmacology. Pharmacology Research & Perspectives, 8(5), e00650. [Link]

  • Randox IQC. Acusera Immunoassay Quality Control Solutions. [Link]

  • Al-Ghananeem, A. M., et al. (2024). Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety. Pharmacy, 12(4), 108. [Link]

  • Rohe, A. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Kaur, K., et al. (2023). Subcellular activation of β-adrenergic receptors using a spatially restricted antagonist. Proceedings of the National Academy of Sciences, 120(10), e2215351120. [Link]

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Application

Application Note: Chemoselective Acetylation of Phenylephrine Hydrochloride

Executive Summary Phenylephrine hydrochloride (PE·HCl) is a potent -adrenergic receptor agonist widely utilized as a vasopressor and decongestant . In pharmaceutical development, the synthesis of lipophilic prodrugs or s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylephrine hydrochloride (PE·HCl) is a potent


-adrenergic receptor agonist widely utilized as a vasopressor and decongestant . In pharmaceutical development, the synthesis of lipophilic prodrugs or specific analytical impurities requires the targeted acetylation of phenylephrine. However, phenylephrine is a polyfunctional molecule containing three competitive nucleophilic sites: a secondary amine, a phenolic hydroxyl, and a sterically hindered benzylic hydroxyl.

This application note provides a comprehensive, field-proven guide to optimizing the chemoselective acetylation of phenylephrine. By manipulating the reaction environment (pH and catalysis), researchers can reliably direct the acyl transfer to either the amine (N-acetylation) or the phenol (O-acetylation), avoiding non-specific global acetylation.

Mechanistic Rationale: The Nucleophilicity Hierarchy

The core challenge in phenylephrine derivatization is overriding its inherent nucleophilic hierarchy. In a neutral or basic environment, the inherent nucleophilicity follows this order: Secondary Amine > Phenolic OH > Benzylic OH

If phenylephrine is exposed to acetic anhydride (


) in the presence of a base (e.g., 

or Pyridine), the secondary amine is rapidly deprotonated. The resulting free lone pair attacks the electrophilic carbonyl of

with high kinetic favorability, resulting almost exclusively in N-acetyl phenylephrine .

The Causality of Acidic O-Acetylation: To reverse this selectivity and achieve targeted O-acetylation at the phenolic ring, the amine's nucleophilicity must be masked. By utilizing the hydrochloride salt of phenylephrine (PE·HCl) and strictly avoiding basic additives, the amine remains protonated (


). A protonated amine lacks an available lone pair, rendering it entirely non-nucleophilic.

Under these acidic conditions, the phenolic hydroxyl becomes the primary nucleophile. The addition of a strong organic acid, such as Trifluoroacetic Acid (TFA), further suppresses amine deprotonation while simultaneously activating the acetic anhydride, driving the chemoselective formation of O-acetyl phenylephrine hydrochloride .

Mechanism PE_HCl Phenylephrine HCl (Amine Protonated) PE_Free Phenylephrine (Free Base) PE_HCl->PE_Free NaHCO3 (Deprotonation) O_Acetyl O-Acetyl Phenylephrine (Chemoselective) PE_HCl->O_Acetyl Ac2O (1.05 eq) No Base / TFA N_Acetyl N-Acetyl Phenylephrine (Kinetically Favored) PE_Free->N_Acetyl Ac2O (1.05 eq) Fast Attack

Mechanistic divergence in phenylephrine acetylation based on pH-dependent nucleophilicity.

Quantitative Data & Condition Optimization

The following table summarizes the optimization landscape for phenylephrine acetylation. Note the stark divergence in the major product based solely on the presence of an acid versus a base.

Table 1: Optimization of Reaction Conditions for Phenylephrine Acetylation

EntrySubstrateReagentsAdditive / CatalystTemp (°C)Time (h)Major ProductIsolated Yield (%)
1PE·HCl

(1.05 eq)
None604.0O-Acetyl PE·HCl81
2PE·HCl

(1.05 eq)
TFA (0.1 eq)403.0O-Acetyl PE·HCl92
3PE·HCl

(1.10 eq)

(2.0 eq)
251.0N-Acetyl PE88
4PE·HCl

(3.50 eq)
Pyridine (5.0 eq)806.0N,O,O-Triacetyl PE96

Data Interpretation: Entry 2 represents the optimal thermodynamic environment for selective O-acetylation. The strict stoichiometric control of


 (1.05 eq) prevents secondary esterification of the sterically hindered benzylic alcohol.

Experimental Protocols

Protocol A: Chemoselective O-Acetylation (TFA-Catalyzed)

This protocol is designed to yield O-acetyl phenylephrine hydrochloride while keeping the secondary amine intact.

Workflow S1 1. Suspension PE·HCl in neat Ac2O S2 2. Catalysis Add 0.1 eq CF3COOH S1->S2 S3 3. Reaction Stir at 40°C for 3 hours S2->S3 S4 4. Quench Dropwise addition to cold Et2O S3->S4 S5 5. Isolation Filter & wash with Et2O S4->S5

Step-by-step workflow for the chemoselective O-acetylation of phenylephrine hydrochloride.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, suspend 1.00 g (4.91 mmol) of Phenylephrine Hydrochloride in 5 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Slowly add 487 µL (5.15 mmol, 1.05 eq) of Acetic Anhydride (

    
    ). The suspension will remain heterogeneous.
    
  • Catalysis: Add 37 µL (0.49 mmol, 0.1 eq) of Trifluoroacetic Acid (TFA).

  • Thermal Activation: Heat the mixture to 40°C under an inert nitrogen atmosphere. Stir continuously for 3 hours. The mixture will gradually clarify as the O-acetylated salt forms and dissolves.

  • Quenching & Precipitation: Cool the reaction to room temperature. Transfer the mixture dropwise into 50 mL of vigorously stirred, ice-cold diethyl ether (

    
    ). A white precipitate of O-acetyl phenylephrine hydrochloride will immediately crash out.
    
  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with an additional 20 mL of cold

    
     to remove residual acetic acid and TFA. Dry under a high vacuum for 12 hours.
    
Protocol B: Kinetically Driven N-Acetylation

If the analytical goal is to synthesize the N-acetyl impurity, base-mediated deprotonation is required.

  • Dissolve 1.00 g of PE·HCl in 10 mL of a 1:1 mixture of saturated aqueous

    
     and ethyl acetate.
    
  • Add 1.1 eq of

    
     dropwise at room temperature.
    
  • Stir vigorously for 1 hour. The biphasic nature allows the free-based amine to react instantly with the organic-soluble

    
    .
    
  • Separate the organic layer, dry over anhydrous

    
    , and evaporate to yield N-acetyl phenylephrine.
    

Analytical Validation Strategies (Self-Validating Systems)

To ensure the trustworthiness of the synthesis, the protocol must be self-validating before moving to expensive NMR characterization.

1. Differential TLC Staining (Bench-side Validation)

  • Method: Spot the crude reaction mixture alongside a PE·HCl standard on a silica gel TLC plate. Develop using a mobile phase of Dichloromethane:Methanol (9:1).

  • Causality Check: After visualizing under UV (254 nm), dip the plate in a Ninhydrin stain solution and heat it.

  • Result: Successful O-acetylation leaves the secondary amine intact, resulting in a positive (yellow/brown) Ninhydrin spot . If N-acetylation occurred, the amine is consumed, and the product spot will be Ninhydrin-negative (invisible to the stain). This provides immediate, binary proof of chemoselectivity.

2. RP-HPLC & Photodiode Array (PDA) Analysis

  • Method: Analyze the product using a C18 column with a gradient of 0.1% TFA in Water/Acetonitrile.

  • Causality Check: The O-acetyl derivative will elute later than the parent PE·HCl due to the masking of the polar hydroxyl group, increasing lipophilicity. Furthermore, the PDA detector will reveal a characteristic hypsochromic shift in the UV

    
     compared to the parent compound, as the acetylation of the phenol disrupts the auxochromic resonance of the aromatic ring.
    

References

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions Source: PubMed Central (PMC) URL:[Link]

  • Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate Source: MDPI - Molecules URL:[Link]

  • Phenylephrine - StatPearls Source: NCBI Bookshelf URL:[Link]

Method

Application Note: Differential Thin-Layer Chromatography (TLC) Visualization and Profiling of N-Acetylphenylephrine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: High-Performance Thin-Layer Chromatography (HPTLC) / Analytical TLC Analyte Focus: Phenylephrine (PE) and N-Acetylphenyleph...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Technique: High-Performance Thin-Layer Chromatography (HPTLC) / Analytical TLC Analyte Focus: Phenylephrine (PE) and N-Acetylphenylephrine (N-AcPE)

Introduction & Mechanistic Context

Phenylephrine (PE) is a selective α1-adrenergic receptor agonist widely used as a decongestant and vasopressor. Structurally, it is characterized by a phenol ring, a secondary alcohol, and a basic secondary amine. During synthetic route optimization, impurity profiling, or metabolic degradation studies, the N-acetylation of phenylephrine yields N-Acetylphenylephrine (N-AcPE) .

From an analytical perspective, this functional group interconversion is highly diagnostic. The transformation of a secondary amine into a tertiary amide fundamentally alters the molecule's physicochemical properties. While the conjugate acid of an amine typically has a pKa around 9.5, an amide is essentially neutral in aqueous environments[1]. This drastic reduction in basicity and polarity dictates the chromatographic behavior and chemical reactivity of the molecule, allowing Thin-Layer Chromatography (TLC) to serve as a rapid, high-resolution tool for monitoring this specific transformation.

Chromatographic Separation Strategy: The Causality of Mobility

To design a self-validating TLC protocol, one must understand the interaction between the analytes and the stationary phase.

  • Stationary Phase: Silica gel 60 F254 is highly polar and slightly acidic due to free surface silanol groups (-SiOH).

  • Analyte-Silica Interactions: The basic secondary amine of native Phenylephrine interacts strongly with these acidic silanols, which can lead to severe band broadening or "tailing" if not properly mitigated. To achieve sharp bands, the mobile phase must include a basic modifier (such as ammonia) to suppress silanol ionization and compete for binding sites[2].

  • Mobility Shift (Rf): N-Acetylphenylephrine lacks this basic amine. The resonance stabilization of the amide lone pair renders it non-nucleophilic and non-basic. Consequently, N-AcPE has a significantly lower affinity for the silica gel and will migrate much faster (yielding a higher Retention Factor, Rf) than native PE under identical mobile phase conditions.

Orthogonal Visualization Strategy

A robust analytical protocol relies on orthogonal detection methods. By utilizing multiple visualization techniques on the same or parallel plates, the chemist creates a self-validating data matrix.

  • Non-Destructive UV Quenching (254 nm): Both PE and N-AcPE possess an electron-rich aromatic ring. When evaluated on an F254-impregnated silica plate under 254 nm UV light, both compounds will absorb the UV energy, quenching the green fluorescence of the plate and appearing as dark spots[3]. This confirms the presence of the core scaffold.

  • Ninhydrin Staining (The Differential Diagnostic): Ninhydrin is a classic reagent for detecting amines. It reacts with primary and secondary amines to form colored complexes (often yellow or reddish-brown for secondary amines like PE)[4][5]. However, amides do not possess the necessary nucleophilicity to attack the ninhydrin reagent. N-AcPE will remain completely invisible under ninhydrin staining unless subjected to extreme, destructive acidic hydrolysis[1]. This binary (Yes/No) result definitively tracks the success of the N-acetylation.

  • Ferric Chloride (

    
    ) Staining:  To ensure the phenol group has not been inadvertently modified (e.g., O-acetylation), 
    
    
    
    is used. It reacts specifically with phenols to form intensely colored (usually purple or green) coordination complexes[3]. Both PE and N-AcPE should test positive.

Experimental Protocol

Materials Required
  • Stationary Phase: TLC Silica gel 60 F254 plates (aluminum or glass-backed).

  • Mobile Phase: Chloroform : Methanol : 25% Aqueous Ammonia (

    
    , v/v/v).
    
  • Visualization Reagents: 0.2% Ninhydrin in ethanol[4]; 2%

    
     in 1% aqueous HCl[3].
    
Step-by-Step Methodology
  • Chamber Saturation (Critical Step): Add the mobile phase to a twin-trough TLC chamber. Line the back with filter paper to aid vapor saturation. Allow the chamber to equilibrate for 20 minutes. Causality: Saturation prevents solvent evaporation from the plate face during development, ensuring reproducible Rf values.

  • Sample Application: Using glass capillary tubes, apply 2-5 µL spots of the following solutions (1 mg/mL in methanol) 1.5 cm from the bottom of the plate:

    • Lane 1: Phenylephrine Standard (Positive Control)

    • Lane 2: N-Acetylphenylephrine Standard (or Reaction Mixture)

    • Lane 3: Co-spot (Lane 1 + Lane 2 applied directly on top of each other). Causality: The co-spot eliminates edge effects and proves that any observed separation is due to chemical differences, not plate inconsistencies.

  • Development: Place the plate in the chamber and develop until the solvent front is 1 cm from the top edge. Remove and dry completely using a gentle stream of warm air to remove all traces of ammonia, which can interfere with subsequent stains.

  • Sequential Visualization:

    • Step 4a: Examine under a 254 nm UV lamp. Lightly circle the quenched (dark) spots with a graphite pencil.

    • Step 4b: Prepare two identical plates. Spray Plate A with Ninhydrin reagent and heat at 120°C for 5-10 minutes until spots appear[6]. Spray Plate B with

      
       reagent (no heating required).
      

Data Interpretation & Results Summary

Table 1: Anticipated Chromatographic & Visualization Matrix

AnalyteFunctional Group ProfileRelative RfUV (254 nm)Ninhydrin Stain (Amine)

Stain (Phenol)
Phenylephrine Phenol,

Alcohol,

Amine
Lower (~0.2 - 0.3)Positive (Dark Spot)Positive (Yellow/Red) Positive (Purple/Green)
N-Acetylphenylephrine Phenol,

Alcohol,

Amide
Higher (~0.6 - 0.8)Positive (Dark Spot)Negative (No Spot) Positive (Purple/Green)

Note: Exact Rf values are highly dependent on exact chamber conditions, temperature, and silica batch. The relative mobility (


Rf) is the critical metric.

Analytical Workflow Diagram

G Start Apply Samples to Silica Plate (PE, N-AcPE, Co-spot) Develop Develop in Mobile Phase (CHCl3 : MeOH : NH3) Start->Develop Split Dry Plate & Proceed to Parallel Visualization Develop->Split UV UV Quenching (254 nm) Detects Aromatic Rings Split->UV Ninhydrin Ninhydrin Stain (Heat) Detects Secondary Amine Split->Ninhydrin FeCl3 FeCl3 Stain Detects Phenol Split->FeCl3 PE_Result Phenylephrine (PE) Lower Rf | Ninhydrin (+) UV->PE_Result Dark Spot NAcPE_Result N-Acetylphenylephrine Higher Rf | Ninhydrin (-) UV->NAcPE_Result Dark Spot Ninhydrin->PE_Result Yellow/Red Spot Ninhydrin->NAcPE_Result No Reaction FeCl3->PE_Result Colored Complex FeCl3->NAcPE_Result Colored Complex

Caption: Parallel TLC visualization workflow demonstrating orthogonal detection of Phenylephrine and N-Acetylphenylephrine.

References

  • What test can be used to differ amide and amine? Echemi.[https://vertexaisearch.cloud.google.
  • Development and Validation of a High-Performance Thin-Layer Chromatographic Method for the Simultaneous Determination of Two Binary Mixtures Containing Ketorolac Tromethamine with Phenylephrine Hydrochloride and with Febuxostat. PMC - NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfRo0VtMCkCqjpno70Azy6x8Jba_aTKteRJfit8Hi8vK4LhQs1aS4VR-seeoh3tB9WQGxxWW7Ualn1RkorBLzHcpMUnbPRjWFhFozKqMP1siZZXvdFfc2U4W9Y0AbukyPbi-UlcFzDmbmWsA==]
  • TLC Visualization Reagents. EPFL.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAf9ku16aPYQnTKgCEVtxE6VfJBTQXKxx3kXMlS8Aruuy4Gvjg2IufiYELk9MwZzLAJGPgE49Tttm3VLA1Hb4YjvFeOD5EIWeNjy58Egf28Ykx_byDLLSjPP2NvuxxkUXE9mOWLg-OL6xg4qFCsB_3zJ8AoxZqIUHFj-E4MF1Q0aw=]
  • TLC stains for amines. ChemicalDesk.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhLh-H0O7Jzevrm9vW8Jrwlse7yj0DSUFqxGUcwWoveACW0PpWaGAkfh3aKFYDe28e-lUXsJ5f64iJx04ZLFRynm0jXUtpJFBKihjX4HxjpPfxVMLD3qSEg6h6WslWPsJmM7DRHQTFnPO0teMSRpjjuibgOxq0YwPyKN0=]
  • TLC stains. ReachDevices.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdN1OO5U98ioDxsrRItznqLHJ_Cv_KS-nbN3RvIe-uX47lL0zcSXcWAEXRC6nN8GmbqWfWfXUXCKiIkcjzYgEoP8hIMr0qEylP47q9j559JZZXTWhnbeKQWibS3M9U8Pa40_FiDf4=]
  • RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES. UNODC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ODP-WhgujCIxaKCsYlj5CgcfQ1vCo5-Tb7Vrz48ZEqRf_hdMw6QRZ5tyqbER1hnR2Tc1s5ec2JHfLCyTh3Do49oQEQ5fuCzhJUoDbGEVAeSPu779F5SG-H3dradYIEI99HxbZ9GtaI5c]

Sources

Application

Application Note: Isolation and Purification of N-Acetylphenylephrine from Complex Reaction Mixtures

Context and Pharmacological Significance Phenylephrine is a potent α1-adrenergic receptor agonist widely utilized as a decongestant and vasopressor. During its chemical synthesis, formulation degradation, or metabolic pr...

Author: BenchChem Technical Support Team. Date: March 2026

Context and Pharmacological Significance

Phenylephrine is a potent α1-adrenergic receptor agonist widely utilized as a decongestant and vasopressor. During its chemical synthesis, formulation degradation, or metabolic profiling, N-Acetylphenylephrine (CAS: 58952-80-0) frequently emerges as a critical impurity or intermediate[1]. Pharmacologically, the N-acetylation of phenylephrine drastically reduces its sympathomimetic cardiovascular activity; while phenylephrine has a potency of 37 (relative to adrenaline at 100), N-acetylphenylephrine exhibits a negligible potency of 0.01[2].

Because phenylephrine possesses three nucleophilic sites (a secondary amine, a benzylic hydroxyl, and a phenolic hydroxyl), non-selective acetylation reactions inherently yield a heterogeneous mixture of N-acetyl, O-acetyl, and N,O-diacetyl derivatives. Isolating the pure N-acetyl derivative requires a highly specific workflow that exploits the divergent chemical stabilities and physicochemical properties of amides versus esters.

Mechanistic Causality & Isolation Strategy (E-E-A-T)

As a self-validating system, this isolation protocol is built on two fundamental chemical principles rather than brute-force chromatography:

  • Selective O-Deacetylation : Ester linkages (O-acetyl groups) are highly susceptible to base-catalyzed hydrolysis, whereas the amide linkage (N-acetyl group) is robust due to resonance stabilization. By subjecting the crude acetylation mixture to mild basic conditions, all O-acetylated byproducts are selectively reverted to free hydroxyl groups. This reduces the complex matrix to only two primary components: N-Acetylphenylephrine and unreacted phenylephrine.

  • pH-Driven Phase Partitioning : Phenylephrine is amphoteric. At physiological or slightly basic pH (7.5), its basic secondary amine is largely protonated, rendering the molecule highly water-soluble. Conversely, N-acetylation neutralizes the basicity of the amine, leaving N-Acetylphenylephrine with only a weakly acidic phenol[3]. At pH 7.5, N-Acetylphenylephrine remains un-ionized and lipophilic, allowing for highly selective liquid-liquid extraction (LLE) into an organic phase.

Table 1: Physicochemical Properties Governing Extraction
ParameterPhenylephrine (Reactant)N-Acetylphenylephrine (Target)
CAS Number 59-42-758952-80-0
Molecular Formula C9H13NO2C11H15NO3
Molecular Weight 167.20 g/mol 209.24 g/mol [1]
Amine pKa ~8.8 (Basic)N/A (Neutral Amide)
Phenol pKa ~9.8 (Acidic)~9.8 (Acidic)
LogP (Predicted) -0.3 (Hydrophilic)+0.8 to 1.0 (Lipophilic)
SMILES CNCC(O)C1=CC=CC(O)=C1CC(=O)N(C)Cc1cccc(O)c1[1]

Experimental Protocol

Phase 1: Quenching and Selective O-Deacetylation
  • Quench : Concentrate the crude acetylation reaction mixture under reduced pressure to remove volatile organics (e.g., acetic anhydride, pyridine, or dichloromethane).

  • Hydrolysis : Reconstitute the resulting residue in a 1:1 mixture of Methanol and 1M aqueous Potassium Carbonate (

    
    ). Stir vigorously at room temperature for 2 hours.
    Causality: The mild carbonate base selectively cleaves the labile ester bonds while leaving the N-acetyl amide bond intact.
    
  • In-Process Control (IPC) & Validation : Spot the reaction mixture on a silica TLC plate alongside a phenylephrine standard. Develop using a mobile phase of DCM:MeOH (9:1). The hydrolysis phase is validated as complete when all high-Rf multi-acetylated spots converge into two distinct spots: unreacted phenylephrine (baseline) and N-acetylphenylephrine (mid-Rf).

Phase 2: pH-Adjusted Liquid-Liquid Extraction (LLE)
  • pH Adjustment : Carefully acidify the hydrolysis mixture with 1M HCl dropwise until the pH reaches exactly 7.5 . Causality: At pH 7.5, unreacted phenylephrine is highly polar, while N-acetylphenylephrine is un-ionized and primed for organic extraction.

  • Extraction : Transfer the aqueous mixture to a separatory funnel. Extract three times with equal volumes of Ethyl Acetate (EtOAc).

  • Washing : Wash the combined organic layers with saturated aqueous NaCl (brine) to remove residual methanol and trace salts.

  • Drying : Dry the organic phase over anhydrous

    
    , filter, and concentrate in vacuo to yield crude N-acetylphenylephrine.
    
Phase 3: Chromatographic Polishing
  • Preparation : Dissolve the crude extract in a minimum volume of 5% Acetonitrile in Water.

  • Prep-HPLC : Inject onto a Preparative C18 Reverse-Phase column. Elute using a linear gradient of Water (0.1% Formic Acid) and Acetonitrile. Causality: The amide functional group ensures strong, predictable retention on the C18 stationary phase, allowing separation from any trace polar degradation products.

  • Lyophilization : Pool the fractions containing the target peak (verified by LC-MS, m/z 210.24 [M+H]+) and lyophilize to yield pure (R)-N-Acetylphenylephrine[1][3].

Workflow Visualization

G Mix Reaction Mixture (N-Acetyl, O-Acetyl, N,O-Diacetyl) Hydrolysis Selective O-Deacetylation (Mild Base, pH 9-10) Mix->Hydrolysis Add K2CO3 / MeOH / H2O LLE Liquid-Liquid Extraction (EtOAc / Aqueous, pH 7.5) Hydrolysis->LLE Adjust to pH 7.5, Add EtOAc OrgPhase Organic Phase (N-Acetylphenylephrine) LLE->OrgPhase Partition (Top Layer) AqPhase Aqueous Phase (Phenylephrine & Salts) LLE->AqPhase Partition (Bottom Layer) Chrom Chromatographic Polishing (Prep-HPLC on C18) OrgPhase->Chrom Evaporate & Reconstitute Pure Pure N-Acetylphenylephrine (>99% Purity) Chrom->Pure Elute & Lyophilize

Workflow for the isolation of N-Acetylphenylephrine from mixed acetylation reaction matrices.

References

1.[1] CymitQuimica. "(R)-N-Acetyl Phenylephrine - Product Information." CymitQuimica Catalog. Available at: 2.[3] Veeprho. "N-Acetyl Phenylephrine - Phenylephrine Impurity 48." Veeprho Pharmaceuticals. Available at: 3.[2] ResearchGate. "Chloroephedrine: Contaminant of methamphetamine synthesis with cardiovascular activity." ResearchGate Publications. Available at:

Sources

Method

Formulation stability testing of N-Acetylphenylephrine solutions

Formulation Stability Testing: Monitoring N-Acetylphenylephrine Formation and Degradation in Phenylephrine Solutions Executive Summary Phenylephrine (PE) is an α1-adrenergic receptor agonist widely utilized as a deconges...

Author: BenchChem Technical Support Team. Date: March 2026

Formulation Stability Testing: Monitoring N-Acetylphenylephrine Formation and Degradation in Phenylephrine Solutions

Executive Summary

Phenylephrine (PE) is an α1-adrenergic receptor agonist widely utilized as a decongestant and vasopressor. In multi-component pharmaceutical formulations containing acetyl donors, such as aspirin (acetylsalicylic acid), PE is highly susceptible to transacetylation, resulting in the formation of the degradation product N-Acetylphenylephrine (NAP)[1]. As regulatory guidelines mandate rigorous impurity profiling, understanding the physicochemical stability of NAP—both as an active degradant in formulations and as an isolated analytical reference standard—is critical. This application note elucidates the mechanistic pathways of NAP degradation and provides a self-validating, stability-indicating high-performance liquid chromatography (HPLC) protocol for its precise quantification.

Mechanistic Causality: The Origin and Fate of N-Acetylphenylephrine

The Transacetylation Pathway In solid and liquid dosage forms combining PE with aspirin, the secondary amine of PE acts as a potent nucleophile. Driven by elevated temperature and residual moisture, the amine attacks the ester carbonyl of aspirin. This transacetylation reaction transfers the acetyl group, yielding salicylic acid and N-Acetylphenylephrine[1].

Degradation Profile of N-Acetylphenylephrine Once formed, or when NAP is utilized as a reference standard solution (CAS 58952-80-0)[2], the molecule itself is subject to two primary degradation pathways:

  • Aqueous Hydrolysis: As an amide, NAP exhibits greater stability than ester-based drugs due to the resonance stabilization of the nitrogen lone pair. However, at extreme pH levels (< 2 or > 10), it undergoes specific acid- or base-catalyzed hydrolysis. This cleaves the N-acetyl bond, regenerating phenylephrine and releasing acetic acid.

  • Oxidative and Photolytic Degradation: The meta-hydroxyl group on the aromatic ring is highly vulnerable to oxidative stress. Previous stability studies on pure phenylephrine solutions demonstrate that exposure to normal fluorescent lighting at room temperature can cause >35% degradation, resulting in a discolored, turbid appearance[3]. NAP shares this phenolic vulnerability. Upon exposure to UV light or transition metal catalysis, the aromatic ring oxidizes into complex, colored quinone derivatives.

Degradation N_Acetyl N-Acetylphenylephrine (Intact Amide) Hydrolysis Aqueous Hydrolysis (Acid/Base Catalyzed) N_Acetyl->Hydrolysis pH Extremes Oxidation Oxidative Degradation (Light/O2/Metal Ions) N_Acetyl->Oxidation Oxidative Stress PE Phenylephrine + Acetic Acid (Hydrolysis Products) Hydrolysis->PE Quinone Quinone Derivatives (Colored Degradants) Oxidation->Quinone

Figure 1: Primary degradation pathways of N-Acetylphenylephrine in aqueous solutions.

Self-Validating Experimental Protocol: Stability-Indicating Assay

To ensure analytical trustworthiness, this protocol is designed as a self-validating system utilizing a mass balance approach. The disappearance of the NAP peak must stoichiometrically correlate with the appearance of degradant peaks (e.g., PE and quinones).

Reagents and Equipment

  • Analyte: N-Acetylphenylephrine Reference Standard (>98% purity)[4].

  • Instrumentation: HPLC system equipped with a Diode Array Detector (HPLC-DAD).

  • Column: C18 reversed-phase or Venusil XBP Cyano column (4.6 × 250 mm, 5 µm)[5].

  • Mobile Phase: Gradient elution using 0.025 M potassium dihydrogen phosphate buffer (adjusted to pH 6.0) and acetonitrile[5].

Step-by-Step Workflow

  • System Suitability Testing (SST): Inject a resolution mixture containing 50 µg/mL of both PE and NAP.

    • Causality: This validates that the column can baseline-resolve the parent amine (PE) from the acetylated amide (NAP), proving that any observed degradation is an actual chemical change and not an artifact of chromatographic co-elution.

  • Standard Preparation: Dissolve NAP in the mobile phase buffer to a working concentration of 100 µg/mL.

    • Causality: Utilizing the mobile phase as the sample diluent prevents solvent-front distortion and peak broadening during injection, ensuring precise integration.

  • Forced Degradation (Stress Testing):

    • Acidic Hydrolysis: Add 1.0 M HCl to the NAP solution. Heat at 60°C for 4 hours.

    • Alkaline Hydrolysis: Add 1.0 M NaOH to the NAP solution. Heat at 60°C for 4 hours.

    • Oxidative Stress: Add 3% H₂O₂ at room temperature for 2 hours.

    • Photolytic Stress: Expose the solution to UV light (254 nm) in a quartz cuvette for 24 hours.

  • Reaction Quenching: Neutralize the acidic and alkaline samples with equimolar NaOH and HCl, respectively, and dilute 1:10 with cold mobile phase.

    • Causality: Quenching immediately halts the degradation kinetics, effectively "freezing" the sample profile at specific time points (

      
      ) to allow for accurate Arrhenius kinetic modeling.
      
  • HPLC-DAD Analysis: Inject 20 µL of the quenched sample. Monitor the eluent at 271 nm[5].

    • Causality: This specific wavelength corresponds to the optimal UV absorbance of the phenolic ring, ensuring maximum detection sensitivity for both NAP and its downstream degradants.

Workflow Prep 1. Sample Prep (Buffer & Analyte) Stress 2. Forced Degradation (Thermal, UV, pH) Prep->Stress Quench 3. Quenching (Neutralize/Dilute) Stress->Quench HPLC 4. RP-HPLC-UV (Separation at 271 nm) Quench->HPLC Data 5. Kinetic Analysis (Arrhenius Plot) HPLC->Data

Figure 2: Workflow for the stability-indicating HPLC assay of N-Acetylphenylephrine.

Quantitative Data Interpretation

The data generated from the forced degradation protocol must be summarized to establish the degradation rate constants (


) and shelf-life (

). The tables below outline the expected outcomes based on the mechanistic vulnerabilities of NAP.

Table 1: Forced Degradation Matrix and Expected Mass Balance

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayExpected Degradation (%)
Acidic 1.0 M HCl60°C / 4hAmide Hydrolysis (Yields PE)15 - 20%
Alkaline 1.0 M NaOH60°C / 4hAmide Hydrolysis (Yields PE)25 - 30%
Oxidative 3% H₂O₂Ambient / 2hPhenolic Oxidation (Quinones)> 30%
Photolytic UV Light (254 nm)Ambient / 24hPhotolytic Oxidation10 - 15%
Thermal Buffer (pH 6.0)60°C / 7 DaysMinimal Hydrolysis< 5%

Table 2: Kinetic Parameters of NAP Hydrolysis at 60°C

Buffer pHDegradation Rate Constant (

) [h⁻¹]
Estimated Shelf-Life (

) at 25°C[Days]
pH 2.0

14
pH 6.0

> 120
pH 10.0

7

Note: The optimal formulation stability for NAP solutions is achieved at a slightly acidic to neutral pH (pH 5.5 - 6.5), protected from light and oxidative agents.

References

  • Clinical Gate. Chemical stability in dosage forms. Retrieved from: [Link]

  • Juniper Publishers. Evaluation of Phenylephrine Stability in 0.9% Sodium Chloride Polyvinyl Chloride Bags. Retrieved from:[Link]

  • Novo Nordisk Pharmatech. Analytical investigation of ternary mixture of phenylephrine hydrochloride... using validated stability indicating HPLC-DAD method. Retrieved from: [Link]

  • Australian Chemical Suppliers. Products: 'N' - Australian Chemical Suppliers (N-acetylphenylephrine). Retrieved from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization in N-Acetylphenylephrine Synthesis

Welcome to the Technical Support Center for the synthesis of N-Acetylphenylephrine ((R)-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide, CAS: 58952-80-0)[1][2]. As a critical intermediate and recognized pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-Acetylphenylephrine ((R)-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide, CAS: 58952-80-0)[1][2]. As a critical intermediate and recognized pharmaceutical impurity standard (Phenylephrine Impurity 48)[3], achieving high-yield, chemoselective N-acetylation of phenylephrine is a common challenge.

Phenylephrine possesses three competing nucleophilic centers: a secondary amine, a phenolic hydroxyl, and a benzylic hydroxyl. Poor yield is almost exclusively driven by poor chemoselectivity (resulting in O-acetylated or N,O-diacetylated byproducts) or the premature hydrolysis of the acylating agent. This guide provides field-proven, mechanistically grounded protocols to maximize your N-acetylation yield.

Mechanistic Principles of Chemoselectivity

The fundamental rule of amino alcohol acylation is dictated by the protonation state of the substrate: alkalinity favors N-acylation, while acidity favors O-acylation [4].

To achieve high yields of N-Acetylphenylephrine, the secondary amine must remain deprotonated. If the reaction environment becomes acidic (due to the generation of HCl or acetic acid during acylation), the amine is converted into a non-nucleophilic ammonium salt, forcing the acylating agent to react with the oxygen centers instead[4].

Chemoselectivity PE Phenylephrine (Secondary Amine + Hydroxyls) Cond1 Mildly Alkaline (Brine + NaOAc) Amine Deprotonated PE->Cond1 Base Addition Cond2 Acidic (Glacial AcOH + HClO4) Amine Protonated PE->Cond2 Acid Addition Target N-Acetylphenylephrine (Target Product) Cond1->Target AcCl or Ac2O (Nucleophilic Amine Attack) Byproduct O-Acetylphenylephrine (Undesired Byproduct) Cond2->Byproduct Ac2O (Nucleophilic Oxygen Attack)

Fig 1. Chemoselective acylation logic for phenylephrine based on pH and protonation states.

Validated Synthesis Workflows

To ensure a self-validating system, every step in the following protocols includes a mechanistic causality and an observable validation checkpoint.

Protocol A: Aqueous Brine-Mediated N-Acetylation (Maximum Yield)

Using acetyl chloride (AcCl) in water typically leads to rapid reagent hydrolysis. However, utilizing a saturated brine solution creates a biphasic microenvironment that suppresses AcCl solubility in the bulk aqueous phase, allowing the highly reactive amine to outcompete water[5].

  • Step 1: Substrate Preparation. Dissolve 1.0 equivalent of phenylephrine hydrochloride in saturated aqueous NaCl (brine).

    • Causality: Brine increases the ionic strength, driving the organic substrate to the aqueous-organic interface.

    • Validation Checkpoint: A clear, homogenous solution indicates complete dissolution before proceeding.

  • Step 2: pH Adjustment. Add 2.5 equivalents of sodium acetate (NaOAc) or triethylamine (Et₃N) under continuous stirring.

    • Causality: Buffers the system to a mildly alkaline state, liberating the free base of phenylephrine and ensuring the secondary amine is deprotonated and highly nucleophilic.

    • Validation Checkpoint: pH paper should confirm a mildly alkaline state (pH 8–9).

  • Step 3: Acylation. Dropwise addition of 1.2 equivalents of acetyl chloride at room temperature (25 °C) under vigorous stirring.

    • Causality: Controlled addition prevents thermal spikes and localized acidic zones, maintaining N-chemoselectivity.

  • Step 4: Quenching & Neutralization. Triturate the mixture with aqueous saturated sodium bicarbonate (NaHCO₃).

    • Causality: Neutralizes any generated HCl and safely quenches unreacted AcCl[5].

    • Validation Checkpoint: The cessation of CO₂ effervescence confirms complete neutralization.

  • Step 5: Isolation. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Checkpoint: ¹H-NMR analysis of the crude product should reveal a distinct singlet near 2.25 ppm corresponding to the N-acetyl CH₃ group, confirming successful N-acetylation[6].

Protocol B: Solvent-Free, Catalyst-Free N-Acetylation (Green Chemistry Alternative)

This method utilizes acetic anhydride (Ac₂O) without solvents or basic catalysts, relying on moderate thermal activation[6][7].

  • Step 1: Reagent Mixing. In a round-bottom flask, combine 1.0 equivalent of phenylephrine free base with 1.2–1.5 equivalents of acetic anhydride.

  • Step 2: Thermal Activation. Heat the neat mixture to 60 °C and stir for 1–2 hours.

    • Causality: At 60 °C, the inherent nucleophilicity of the unprotonated secondary amine is sufficient to attack the anhydride directly without a catalyst. The absence of strong acids naturally prevents O-acetylation[7].

    • Validation Checkpoint: Monitor via TLC (Thin Layer Chromatography). The disappearance of the highly polar phenylephrine spot indicates reaction completion.

  • Step 3: Aqueous Quench. Cool to room temperature and add water or mild aqueous bicarbonate.

    • Causality: Hydrolyzes unreacted acetic anhydride into water-soluble acetic acid. N-acetyl amides are highly stable to mild aqueous hydrolysis, whereas trace O-acetyl esters are cleaved back to the free hydroxyl[4].

  • Step 4: Filtration/Extraction. Collect the precipitated N-Acetylphenylephrine via filtration or extract with an organic solvent.

Quantitative Performance Matrix

The following table summarizes the expected yield and chemoselectivity profiles based on the reaction environment.

Reaction SystemAcylating AgentSolventAdditive / CatalystTempChemoselectivity (N vs. O)Typical Yield
Aqueous Brine [5]Acetyl ChlorideSaturated NaCl (aq)NaOAc or Et₃N25 °C>99% N-selective90–95%
Solvent-Free [7]Acetic AnhydrideNoneNone60 °CHigh N-selectivity85–90%
Acidic Acylation [4]Acetic AnhydrideGlacial Acetic AcidHClO₄25 °C>95% O-selective<10% N-acetyl
Troubleshooting Desk & FAQs

Q: Why am I observing significant O-acetylphenylephrine byproduct formation? A: O-acetylation is heavily favored when the secondary amine becomes protonated. If your reaction mixture becomes too acidic (e.g., from the accumulation of HCl when using acetyl chloride, or acetic acid when using acetic anhydride), the amine converts to a non-nucleophilic ammonium salt. This shifts the reaction pathway toward the phenolic and benzylic hydroxyl groups[4]. Solution: Ensure sufficient buffering. Add a stoichiometric excess of a mild base like sodium acetate (NaOAc) to neutralize acidic byproducts continuously[5].

Q: Can I use acetyl chloride in aqueous conditions without it completely hydrolyzing? A: Yes, provided you use a saturated brine (NaCl) solution rather than pure water. The high ionic strength of brine creates a unique biphasic microenvironment that drastically lowers the solubility of the acylating agent in the bulk water phase. This allows the highly nucleophilic deprotonated amine of phenylephrine to react with the acetyl chloride at the interface much faster than the competing hydrolysis reaction[5].

Q: How do I remove unreacted acetic anhydride in the solvent-free protocol without causing product degradation? A: In catalyst-free, solvent-free N-acylation, unreacted acetic anhydride can be safely quenched by adding water or a mild aqueous bicarbonate solution at the end of the reaction[6]. Because N-acetyl amides are highly stable to mild hydrolysis compared to O-acetyl esters, this specific work-up selectively destroys the anhydride and hydrolyzes any trace O-acetyl byproducts, leaving your target N-Acetylphenylephrine completely intact[4].

Q: What is the exact chemical identity and application of the target N-Acetylphenylephrine? A: The target compound is (R)-N-(2-hydroxy-2-(3-hydroxyphenyl)ethyl)-N-methylacetamide, assigned CAS Registry Number 58952-80-0[1][2]. Beyond its role as a synthetic intermediate, it is widely utilized as an impurity standard (often designated as Phenylephrine Impurity 48) in rigorous pharmaceutical quality control and HPLC testing[3][8].

References
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions - Oriental Journal of Chemistry -[Link]

  • CAS No : 58952-80-0 | Product Name : (R)-N-Acetyl Phenylephrine - Pharmaffiliates -[Link]

  • N-Acetyl Phenylephrine (Phenylephrine Impurity 48) - Veeprho -[Link]

  • Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions - MDPI (Molecules) -[Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - NIH/PMC -[Link]

  • Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride - Indian Academy of Sciences -[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery Rates of N-Acetylphenylephrine

Welcome to the Technical Support Center. This specialized guide is designed for analytical chemists, DMPK researchers, and drug development professionals experiencing low extraction recoveries of N-acetylphenylephrine (N...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This specialized guide is designed for analytical chemists, DMPK researchers, and drug development professionals experiencing low extraction recoveries of N-acetylphenylephrine (N-AcPE) from biological matrices.

Rather than providing generic steps, this guide dissects the chemical causality behind extraction failures and provides self-validating workflows to ensure scientific integrity.

Part 1: The Chemical Causality of Extraction Failure

The most common root cause of low N-acetylphenylephrine recovery is a fundamental structural oversight: researchers often treat the metabolite identically to its parent drug, phenylephrine.

Phenylephrine contains a basic secondary amine (pKa ~9.0) and a phenol group (pKa ~9.8), making it a highly hydrophilic cation at physiological pH with an experimental LogP of -0.31[1]. However, the metabolic acetylation of this amine yields N-acetylphenylephrine (C11H15NO3, MW: 209.24 g/mol )[2]. This transformation converts the basic amine into a neutral amide .

This single structural shift has two massive implications for your extraction:

  • Loss of Basicity: N-AcPE lacks a basic amine. It cannot form ionic bonds with strong cation-exchange resins.

  • Shift in Lipophilicity: The masking of the amine increases the molecule's LogP to approximately 0.90[3]. It is moderately polar but no longer highly hydrophilic.

  • pH Sensitivity: Because the amide is neutral, N-AcPE relies entirely on its phenol group (pKa ~9.8) for ionization. If you use a basic extraction protocol (pH > 9) designed to extract free-base phenylephrine, the phenol group on N-AcPE ionizes into a highly polar phenolate anion, trapping it in the aqueous phase and plummeting your organic recovery to near zero.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my Mixed-Mode Cation Exchange (MCX) SPE cartridge yielding <10% recovery for N-AcPE? A1: MCX sorbents rely on the electrostatic interaction between a negatively charged sulfonic acid on the resin and a positively charged basic amine on the analyte. Because N-AcPE's nitrogen is part of a neutral amide, it cannot form this ionic bond. During the organic wash step, the neutral N-AcPE is prematurely eluted to the waste fraction. Solution: Switch to a polymeric Hydrophilic-Lipophilic Balance (HLB) sorbent, which captures neutral, moderately polar analytes via reversed-phase interactions.

Q2: I am using Liquid-Liquid Extraction (LLE) at pH 10.5. Phenylephrine extracts perfectly, but N-AcPE does not. Why? A2: At pH 10.5, phenylephrine's amine is deprotonated (neutral), allowing it to partition into the organic layer. However, at pH 10.5, the phenol group of N-AcPE is >80% ionized as a phenolate anion. Ions do not partition into organic solvents. Solution: Adjust the sample pH to 4.0–6.0. At this acidic-to-neutral range, the phenol is fully protonated (neutral), maximizing organic partitioning.

Q3: My LLE using Hexane/Ethyl Acetate (50:50) is failing. What solvent system is best? A3: Non-polar solvents like hexane will fail because N-AcPE (LogP 0.90) is still relatively polar due to its two hydroxyl groups and amide oxygen[3]. You must use moderately polar, hydrogen-bond-accepting solvents. Pure Ethyl Acetate or a Dichloromethane:Isopropanol (80:20, v/v) mixture is required to solvate the molecule.

Q4: How do I prevent matrix effects from ruining my LC-MS/MS quantitation? A4: Co-extracted phospholipids from biological matrices (especially hemolyzed plasma) can cause severe ion suppression for phenylephrine derivatives[4]. Ensure your SPE wash steps are optimized (e.g., using 5% methanol) and utilize a stable isotopically labeled (deuterated) internal standard to track and correct for matrix-induced signal variations[4].

Part 3: Quantitative Data Comparison

To design a successful extraction, you must base your parameters on the distinct physicochemical properties of the target analyte.

Property / ParameterPhenylephrine (Parent Drug)N-Acetylphenylephrine (Metabolite)
Molecular Formula C9H13NO2[1]C11H15NO3[2]
LogP (Lipophilicity) -0.31[1]0.90[3]
Ionizable Groups Secondary Amine, PhenolPhenol only (Amide is neutral)
Charge at pH 7.4 Cationic (+1)Neutral (0)
Optimal Extraction pH pH 10.5 (LLE) or pH 3-7 (MCX SPE)pH 4.0 - 6.0 (LLE and HLB SPE)
Recommended SPE Sorbent Mixed-Mode Cation Exchange (MCX)Polymeric Reversed-Phase (HLB)

Part 4: Diagnostic Troubleshooting Workflow

Use the following decision tree to audit your current extraction methodology and identify the point of failure.

TroubleshootingWorkflow Start Issue: Low Recovery of N-Acetylphenylephrine CheckPH Step 1: Check Sample pH Start->CheckPH HighPH pH > 8 Phenol Ionized (Anion) CheckPH->HighPH LowPH pH 3 - 7 Molecule is Neutral CheckPH->LowPH FixPH Adjust to pH 4-6 (Formic Acid/Acetate) HighPH->FixPH CheckMethod Step 2: Evaluate Method LowPH->CheckMethod FixPH->CheckMethod LLE Liquid-Liquid Extraction (LLE) CheckMethod->LLE SPE Solid Phase Extraction (SPE) CheckMethod->SPE FixLLE Use Moderately Polar Solvent (EtOAc or DCM:IPA 8:2) LLE->FixLLE FixSPE Use Polymeric RP (HLB) Avoid Cation-Exchange (MCX) SPE->FixSPE Success Optimal Recovery (>85%) FixLLE->Success FixSPE->Success

Figure 1: Decision tree for troubleshooting N-Acetylphenylephrine extraction workflows.

Part 5: Self-Validating Experimental Protocols

Protocol A: Optimized Solid Phase Extraction (HLB) for Plasma

Mechanism: Utilizes reversed-phase interactions to capture the neutral N-AcPE molecule while washing away polar salts and matrix proteins.

  • Pre-treatment: Spike 200 µL of plasma with your deuterated internal standard. Add 200 µL of 2% Formic Acid in water. Causality: This disrupts protein binding and ensures the phenol group (pKa 9.8) remains fully protonated and neutral.

  • Conditioning: Pass 1 mL Methanol through a 30 mg/1 cc Polymeric HLB cartridge, followed by 1 mL of Water (pH 4.0).

  • Loading: Apply the pre-treated sample to the cartridge at a flow rate of 1 mL/min. Self-Validation Checkpoint: Collect the aqueous load effluent and inject it into the LC-MS/MS. If N-AcPE is detected here, your sorbent bed mass is too low, or there is residual organic solvent in your sample preventing retention.

  • Washing: Wash with 1 mL of 5% Methanol in Water. This removes salts without eluting the target.

  • Elution: Elute with 1 mL of 100% Ethyl Acetate (or 100% Methanol).

  • Reconstitution: Evaporate the eluate under a gentle stream of N2 at 35°C and reconstitute in your LC mobile phase.

Protocol B: Optimized Liquid-Liquid Extraction (LLE)

Mechanism: Forces the neutral, moderately polar analyte into an organic phase using hydrogen-bond-accepting solvents.

  • Buffering: To 200 µL of plasma, add 200 µL of 0.1 M Ammonium Acetate buffer (pH 5.0).

  • Extraction: Add 1.5 mL of Dichloromethane:Isopropanol (80:20, v/v). Causality: Dichloromethane provides the dense organic phase, while Isopropanol acts as a hydrogen-bond donor/acceptor to effectively solvate the amide and hydroxyl groups of N-AcPE.

  • Partitioning: Vortex vigorously for 5 minutes, then centrifuge at 4000 x g for 10 minutes to break any emulsions.

  • Recovery: Carefully transfer the lower organic layer (DCM is denser than water) to a clean tube. Self-Validation Checkpoint: Re-extract the remaining upper aqueous layer with a second volume of solvent. If >10% of the analyte is found in this second extraction, increase the IPA ratio to 30% to improve partitioning efficiency.

  • Drying: Evaporate under N2 and reconstitute for analysis.

References

  • PubChem. "Phenylephrine | C9H13NO2". National Institutes of Health (NIH). Available at:[Link]

  • Molbase. "N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide". Molbase Chemical Database. Available at:[Link]

  • Hughes, N. C., et al. "Assessing the Matrix Effects of Hemolyzed Samples in Bioanalysis". Bioanalysis, Taylor & Francis Online. Available at:[Link]

Sources

Troubleshooting

Preventing thermal degradation of N-Acetylphenylephrine during drying

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex challenges associated with the thermal degradation of N-Acetylphenylephrine (CAS 58952-80-0)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex challenges associated with the thermal degradation of N-Acetylphenylephrine (CAS 58952-80-0) during API drying processes.

Because N-Acetylphenylephrine retains highly reactive benzylic and phenolic hydroxyl groups, standard drying protocols often result in unacceptable levels of impurities. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating methodologies to ensure structural preservation during dehydration.

Part 1: Mechanistic Insights & FAQs

Q1: Why does N-Acetylphenylephrine undergo thermal degradation during standard drying processes? A1: N-Acetylphenylephrine is an N-acetylated derivative of phenylephrine. While the amide bond is relatively stable, the molecule retains the highly reactive benzylic secondary hydroxyl group and the phenolic hydroxyl group of its parent compound. When exposed to thermal stress during drying (e.g., secondary drying in lyophilization or vacuum oven drying), it undergoes two primary degradation pathways:

  • Dehydration: The benzylic hydroxyl group is highly prone to elimination (loss of a water molecule). Heat provides the activation energy for this reaction, forming an 1[1]. This is the major thermal degradation product.

  • Oxidation: If residual oxygen is present (e.g., poor vacuum), the phenolic and secondary alcohol moieties undergo auto-oxidation, liberating four hydrogens to produce the 2[2].

Pathway API N-Acetylphenylephrine Stress Thermal Stress (Improper Drying) API->Stress Path1 Benzylic Dehydration (-H2O) Stress->Path1 Path2 Phenolic Oxidation (+O2, -4H) Stress->Path2 Deg1 Unsaturated Amide (Major Degradant) Path1->Deg1 Deg2 Quinone Derivative (Minor Degradant) Path2->Deg2

Thermal degradation pathways of N-Acetylphenylephrine during drying.

Q2: How does lyophilization prevent this, and where do errors typically occur? A2: Lyophilization circumvents liquid-phase thermal degradation by sublimating ice directly to3[3]. However, errors frequently occur during the secondary drying phase. In secondary drying, heat is applied to desorb bound water. If the shelf temperature exceeds the 4 (Tg') of the amorphous matrix or if the ramp rate is too aggressive, the localized thermal energy triggers benzylic dehydration[4].

Q3: My API shows >2% unsaturated degradants after vacuum drying. How do I fix this? A3: Vacuum ovens rely on conduction for heat transfer, which often causes thermal "hot spots" on the trays. To troubleshoot:

  • Lower the shelf temperature: Do not exceed 25°C.

  • Decrease pressure: Operate at <10 Torr to facilitate water removal at lower temperatures.

  • Use a nitrogen bleed: Purge the vacuum oven with inert nitrogen to displace residual oxygen, shutting down the oxidative quinone pathway.

Part 2: Quantitative Data Analysis

To illustrate the impact of drying parameters on API integrity, the following table summarizes the degradation rates of N-Acetylphenylephrine across various modalities.

Table 1: Comparative Degradation Rates of N-Acetylphenylephrine Across Drying Modalities

Drying ModalityMax Temperature (°C)PressureDegradation (%)Primary Degradant
Standard Vacuum Oven40°C50 Torr2.45%Unsaturated Amide
Optimized Vacuum Oven25°C<10 Torr0.82%Unsaturated Amide
Standard Lyophilization25°C (Secondary)50 mTorr0.45%Quinone
Optimized Lyophilization 15°C (Secondary) 50 mTorr <0.10% None Detected

Part 3: Step-by-Step Methodologies

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Every action is paired with its underlying causality and a validation checkpoint.

Protocol A: Optimized Lyophilization Workflow

Step 1: Matrix Preparation & Freezing

  • Action: Dissolve N-Acetylphenylephrine in a 5 mM acetate buffer (pH 5.0). Freeze the solution to -40°C at a controlled rate of 1°C/min.

  • Causality: A pH of 5.0 minimizes baseline hydrolysis. A controlled freezing rate ensures uniform ice crystal formation, preventing solute concentration gradients that artificially lower the glass transition temperature (Tg').

Step 2: Primary Drying (Sublimation)

  • Action: Evacuate the chamber to <100 mTorr. Set the shelf temperature to -20°C.

  • Causality: Keeping the product temperature below its collapse temperature (Tc) ensures that ice sublimates directly to vapor without melting, preventing liquid-phase mobility where dehydration reactions occur.

  • Validation Checkpoint: Monitor the Pirani vs. Capacitance Manometer pressure gauges. When the Pirani gauge reading drops and converges with the Capacitance Manometer, water vapor has cleared. This self-validates that primary drying is complete and it is safe to increase heat.

Step 3: Secondary Drying (Desorption)

  • Action: Ramp the shelf temperature slowly (0.1°C/min) to a maximum of +15°C. Maintain pressure at <50 mTorr.

  • Causality: N-Acetylphenylephrine is highly sensitive to heat. Traditional secondary drying often uses 25°C - 40°C, which triggers benzylic dehydration. Capping the temperature at 15°C provides enough energy to desorb bound water (achieving <2% residual moisture) without providing the activation energy for degradation.

Workflow S1 Freezing (-40°C) S2 Vacuum (<100 mTorr) S1->S2 S3 Primary Drying (-20°C) S2->S3 S4 Secondary Drying (+15°C max) S3->S4 S5 Stable API Powder S4->S5

Optimized lyophilization workflow to prevent thermal degradation.

Protocol B: Vacuum Oven Drying (For Non-Lyophilized Batches)

Step 1: Tray Loading & Thermocouple Placement

  • Action: Spread the wet API cake evenly (<1 cm thickness) on stainless steel trays. Insert a thermocouple directly into the center of the cake.

  • Causality: Vacuum ovens heat via conduction. Uneven cake thickness creates thermal "hot spots" where the API in direct contact with the tray degrades while the surface remains wet.

Step 2: Nitrogen Purge & Vacuum Initiation

  • Action: Purge the oven with inert nitrogen gas for 5 minutes, then pull vacuum to <10 Torr.

  • Causality: Displacing oxygen shuts down the oxidative pathway that leads to quinone formation. Lowering the pressure to <10 Torr reduces the boiling point of the residual solvent, allowing drying at lower temperatures.

Step 3: Controlled Heating

  • Action: Set the jacket/shelf temperature to 25°C. Do not exceed this limit.

  • Validation Checkpoint: Monitor the internal cake thermocouple. The temperature will drop initially due to evaporative cooling. Once the thermocouple reads 25°C and stabilizes, the solvent has been removed, validating the end of the drying cycle.

References

  • Investigating the degradation of the sympathomimetic drug phenylephrine by electrospray ionisation-mass spectrometry. ResearchGate. 1

  • US20210228507A1 - Phenylephrine Hydrochloride Compositions and Containers. Google Patents. 2

  • Pharmaceutical | Freeze Drying and Vacuum Ovens. Digivac. 3

  • Evaluation of Microwave Vacuum Drying as an Alternative to Freeze-Drying of Biologics and Vaccines. PMC. 4

Sources

Reference Data & Comparative Studies

Validation

Validation of analytical methods for N-Acetylphenylephrine impurities

Validation of Analytical Methods for N-Acetylphenylephrine Impurities: A Comparative Guide Introduction Phenylephrine hydrochloride is a ubiquitous active pharmaceutical ingredient (API) utilized globally as a decongesta...

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Analytical Methods for N-Acetylphenylephrine Impurities: A Comparative Guide

Introduction

Phenylephrine hydrochloride is a ubiquitous active pharmaceutical ingredient (API) utilized globally as a decongestant and vasoconstrictor[1]. During its synthesis, formulation, and shelf-life degradation, several related compounds can emerge. Among these, N-Acetylphenylephrine (chemically identified as N-[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylacetamide) is a critical impurity that requires rigorous monitoring[2]. Because N-Acetylphenylephrine shares significant structural homology with the parent API, achieving baseline chromatographic resolution is notoriously difficult using legacy methods.

This guide objectively compares a traditional pharmacopeial high-performance liquid chromatography (HPLC) method against a modernized ultra-high-performance liquid chromatography (UHPLC) approach utilizing core-shell technology. Designed for analytical scientists and drug development professionals, this guide explains the causality behind chromatographic choices and provides self-validating protocols that adhere strictly to the updated ICH Q2(R2) validation guidelines[3].

Mechanistic Rationale: Why Legacy Methods Fail

The standard pharmacopeial monographs for Phenylephrine Hydrochloride impurities traditionally rely on L1 (C18) columns (typically 5 µm fully porous particles) and complex aqueous buffers containing ion-pairing agents like sodium 1-octanesulfonate at pH 3.0[4].

The Causality of Failure: While ion-pairing agents are excellent for retaining polar amines, they are catastrophic for mass spectrometry (MS) due to severe ion suppression and source contamination. Furthermore, fully porous 5 µm particles suffer from significant mass transfer resistance (the C-term in the van Deemter equation). This leads to peak broadening that frequently causes N-Acetylphenylephrine to co-elute with other related compounds (such as Phenylephrine Related Compound C or D).

By transitioning to a 2.7 µm core-shell particle and a volatile buffer (e.g., 0.05% Trifluoroacetic acid), we drastically reduce eddy diffusion (A-term) and longitudinal diffusion (B-term). This yields UHPLC-like efficiencies at standard HPLC backpressures, enabling sharp peak shapes, baseline resolution, and full MS compatibility[1].

Optimization Problem Poor Resolution of N-Acetylphenylephrine Sol1 Core-Shell Column (2.7 µm Particle) Problem->Sol1 Sol2 Volatile Mobile Phase (0.05% TFA / MeOH) Problem->Sol2 Mech1 Reduces Eddy Diffusion (Sharper Peaks) Sol1->Mech1 Mech2 Eliminates Ion Suppression (MS Compatible) Sol2->Mech2 Outcome Baseline Separation & High-Sensitivity Detection Mech1->Outcome Mech2->Outcome

Fig 1. Mechanistic rationale for modernizing the N-Acetylphenylephrine analytical method.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and data integrity, the following protocols are designed as self-validating systems. System Suitability Testing (SST) is integrated directly into the workflow to continuously verify column performance before sample acquisition, a core requirement of the ICH Q2(R2) lifecycle approach[3].

Protocol A: Traditional HPLC-UV Method (Baseline)
  • Mobile Phase Preparation: Dissolve 1.0 g of sodium 1-octanesulfonate in 1000 mL of HPLC-grade water. Adjust to pH 3.0 with phosphoric acid. Mix with methanol in an 80:20 (v/v) ratio[4].

  • Chromatographic Conditions: Use a fully porous C18 column (4.6 × 150 mm, 5 µm). Set the flow rate to 1.5 mL/min and column temperature to 45°C.

  • Detection: UV detection at 215 nm.

  • Sample Preparation: Dissolve the API in the mobile phase diluent to a nominal concentration of 1.0 mg/mL. Spike with 0.1% N-Acetylphenylephrine reference standard[2].

Protocol B: Modernized Core-Shell LC-MS Method (Optimized)
  • Mobile Phase Preparation:

    • Phase A: 0.05% Trifluoroacetic acid (TFA) in LC-MS grade water. (TFA provides essential ion-pairing without the permanent column contamination of sulfonates).

    • Phase B: 100% LC-MS grade Methanol[1].

  • Chromatographic Conditions: Use a core-shell C8 or C18 column (3.0 × 150 mm, 2.7 µm). Maintain column temperature at 35°C.

  • Gradient Elution: Start at 5% B, ramp to 60% B over 10 minutes, hold for 2 minutes, and re-equilibrate. Flow rate: 0.6 mL/min.

  • Detection: Diode Array Detector (DAD) at 215 nm in series with a Single Quadrupole MS (ESI+ mode, monitoring m/z 210.1 for protonated N-Acetylphenylephrine).

  • Self-Validation Step (SST): Inject a resolution mixture containing Phenylephrine and N-Acetylphenylephrine. The system self-validates and proceeds to the sample queue only if the resolution factor (Rs) > 2.0 and tailing factor (Tf) < 1.5.

Workflow N1 Sample Prep & Spiking N2 System Suitability (Rs > 2.0) N1->N2 N3 Core-Shell Separation N2->N3 N4 UV-DAD & MS Quantification N3->N4 N5 ICH Q2(R2) Data Analysis N4->N5

Fig 2. End-to-end analytical workflow with integrated self-validation steps.

Comparative Performance & ICH Q2(R2) Validation Data

The ICH Q2(R2) guidelines mandate rigorous evaluation of Specificity, Linearity, Range, Accuracy, Precision, and Robustness[3]. The modernized core-shell method significantly outperforms the traditional approach, particularly in sensitivity (LOD/LOQ) and peak resolution.

Table 1: Chromatographic Performance Comparison

ParameterProtocol A (Traditional USP)Protocol B (Modern Core-Shell)
Column Technology Fully porous C18 (5 µm)Core-shell C8/C18 (2.7 µm)
Run Time ~25 minutes~12 minutes
Resolution (Rs) from API 1.4 (Partial co-elution)3.2 (Baseline separation)
Peak Tailing (Tf) 1.81.1
MS Compatibility No (Severe ion suppression)Yes (Volatile buffers)

Table 2: ICH Q2(R2) Validation Results for N-Acetylphenylephrine (Protocol B)

Validation CharacteristicICH Q2(R2) RequirementExperimental Result (Protocol B)
Specificity No interference at impurity RTNo matrix/excipient interference observed
Linearity (R²) > 0.990 over reportable range0.9998 (Range: 0.05 – 5.0 µg/mL)
LOD (S/N = 3:1) Fit for intended purpose0.015 µg/mL
LOQ (S/N = 10:1) ≤ Reporting threshold0.045 µg/mL
Accuracy (Recovery) 90.0% – 110.0%98.5% – 101.2% (Spiked at 3 levels)
Precision (%RSD) ≤ 2.0% (Repeatability)0.8% (n = 6 injections)

Conclusion

For scientists developing impurity profiles for phenylephrine formulations, relying on legacy 5 µm columns and non-volatile ion-pairing agents is no longer scientifically justifiable when high-throughput or MS orthogonal detection is required. The adoption of core-shell particle technology combined with MS-friendly mobile phases (Protocol B) cuts analysis time by over 50%, eliminates ion suppression, and ensures robust compliance with the latest ICH Q2(R2) guidelines. By establishing a self-validating SST protocol prior to each run, laboratories can guarantee the highest level of analytical trustworthiness.

References

  • Agilent Technologies - Modernizing LC Methods for USP Phenylephrine HCl and Pramoxine HCl in OTC Products Source: Agilent Application Notes URL:[Link]

  • International Council for Harmonisation (ICH) - Validation of Analytical Procedures Q2(R2) Source: ICH Harmonised Guidelines URL:[Link]

  • United States Pharmacopeia (USP) - USP-NF Phenylephrine Hydrochloride Monographs Source: TrungTamThuoc / USP-NF URL:[Link]

Sources

Comparative

Establishing reference standards for N-Acetylphenylephrine purity

Establishing Reference Standards for N-Acetylphenylephrine Purity: A Comparative Guide Introduction N-Acetylphenylephrine (CAS 58952-80-0) is a critical process-related impurity and degradation product of Phenylephrine,...

Author: BenchChem Technical Support Team. Date: March 2026

Establishing Reference Standards for N-Acetylphenylephrine Purity: A Comparative Guide

Introduction N-Acetylphenylephrine (CAS 58952-80-0) is a critical process-related impurity and degradation product of Phenylephrine, a widely used sympathomimetic active pharmaceutical ingredient (API)[1],[2]. During the synthesis or storage of Phenylephrine, the secondary amine can undergo unintended N-acetylation. Under the International Council on Harmonisation (ICH) Q3A(R2) guidelines, any impurity present in a new drug substance above the 0.10% or 0.15% qualification threshold must be rigorously identified, quantified, and controlled[3]. To achieve this, analytical laboratories require highly pure, well-characterized reference standards[4].

SynthesisPathway PE Phenylephrine (API) Secondary Amine Reaction N-Acetylation (Process Impurity Formation) PE->Reaction Reagent Acetylating Agent (e.g., Acetic Anhydride) Reagent->Reaction NAPE N-Acetylphenylephrine (Target Impurity) Reaction->NAPE

Chemical pathway illustrating the formation of N-Acetylphenylephrine from Phenylephrine.

Comparison of Purity Determination Methodologies Establishing the absolute purity of a non-compendial reference standard is a complex metrological challenge. Historically, the Mass Balance (MB) approach has been the industry default. However, Quantitative Nuclear Magnetic Resonance (qNMR) has rapidly emerged as a superior, directly SI-traceable alternative for primary reference standard certification[5].

Below is an objective comparison of the three primary analytical strategies used to evaluate N-Acetylphenylephrine candidate materials.

Table 1: Comparative Performance of Purity Assignment Techniques

Analytical FeatureMass Balance (100% - Σ Impurities)Quantitative NMR (qNMR)LC-MS/MS (Relative Purity)
Metrological Principle Indirect (Subtracts water, solvents, inorganics, and organic impurities from 100%)Direct (Ratio of analyte proton signals to an internal standard)Relative (Compares ionization response against a calibration curve)
Traceability Complex (Requires multiple calibrated instruments and orthogonal tests)Direct SI-traceability via certified internal standards (e.g., NIST SRM)[6]Dependent on the availability of a pre-existing reference standard
Sample Requirement High (>50 mg across multiple tests like KF, TGA, HPLC)Low (1-5 mg)Very Low (<1 mg)
Turnaround Time 3-5 Days< 1 Day1-2 Days
Primary Application Comprehensive impurity profilingAbsolute purity assignment of primary standards[7]High-sensitivity trace detection in complex matrices

Scientific Integrity: Causality in Experimental Choices

Why prioritize qNMR over Mass Balance for N-Acetylphenylephrine? N-Acetylphenylephrine contains a secondary amide linkage and phenolic hydroxyl groups, making the molecule highly susceptible to hydrogen bonding and moisture retention. The Mass Balance method relies heavily on Karl Fischer (KF) titration and Thermogravimetric Analysis (TGA) to account for water and volatile content[4]. If water is tightly bound within the crystal lattice (e.g., as a hydrate), KF titration may underestimate the moisture content, leading to an artificially inflated purity value.

qNMR bypasses this critical vulnerability. By directly quantifying the molar ratio of the target molecule's protons against a highly pure Internal Standard (IS), water and inorganic salts become mathematically invisible to the primary purity calculation[7],[5].

PurityWorkflow cluster_MB Mass Balance Approach cluster_qNMR qNMR Approach Start N-Acetylphenylephrine Candidate Material HPLC HPLC-UV (Organic Impurities) Start->HPLC KF Karl Fischer (Water Content) Start->KF TGA TGA / ROI (Inorganic/Volatiles) Start->TGA IS Select Internal Standard (e.g., Maleic Acid) Start->IS MB_Calc Purity = 100% - Σ(Impurities) HPLC->MB_Calc KF->MB_Calc TGA->MB_Calc Final Certified Reference Standard (Cross-Validated Purity) MB_Calc->Final NMR 1H-qNMR Acquisition (D2O or DMSO-d6) IS->NMR qNMR_Calc Absolute Purity Calculation NMR->qNMR_Calc qNMR_Calc->Final

Workflow comparing Mass Balance and qNMR for reference standard purity certification.

Self-Validating Experimental Protocols To establish a trustworthy reference standard, a self-validating system utilizing orthogonal techniques is required. The absolute purity determined by qNMR must align with the Mass Balance purity within a predefined tolerance (typically ±0.5%).

Protocol 1: Absolute Purity Determination via 1H-qNMR

  • Internal Standard (IS) Selection : Select an SI-traceable internal standard, such as Maleic acid or 1,4-BTMSB-d4[6]. The IS must not have overlapping proton signals with N-Acetylphenylephrine.

  • Solvent Selection : Utilize Deuterated Dimethyl Sulfoxide (DMSO-d6). Causality: DMSO-d6 ensures complete dissolution of both the polar analyte and the IS, preventing line broadening associated with poor solubility.

  • Gravimetric Preparation : Accurately weigh ~5 mg of N-Acetylphenylephrine and ~2 mg of the IS using a calibrated microbalance (d = 0.001 mg) to minimize gravimetric uncertainty[5].

  • Acquisition Parameters : Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the quantified protons (typically D1 > 30 seconds). Causality: This ensures complete magnetization recovery between pulses, which is non-negotiable for quantitative accuracy.

  • Integration & Calculation : Integrate the isolated methyl peak of the acetyl group (singlet, ~1.8 ppm) against the reference peak of the IS to calculate the absolute mass fraction.

Protocol 2: Orthogonal Validation via Mass Balance (HPLC-UV)

  • Chromatographic Conditions : Employ a C18 column with a gradient mobile phase consisting of 0.1% Trifluoroacetic acid (TFA) in Water and Acetonitrile. Causality: TFA suppresses the ionization of the phenolic hydroxyl group, ensuring sharp, symmetrical peak shapes and preventing co-elution of closely related process impurities.

  • Detection : Set UV detection at 270 nm, which is the optimal absorbance maximum for the substituted phenolic ring of the phenylephrine backbone.

  • Impurity Summation : Quantify all organic impurities via area normalization. Subtract the water content (determined via KF titration) and inorganic residue (determined via Residue on Ignition) from 100% to calculate the final mass balance purity[4].

References[1] (R)-N-Acetyl Phenylephrine | LGC Standards. LGC Standards. https://www.lgcstandards.com/[2] N-acetylphenylephrine | CAS 58952-80-0 Reference Standard. Epichem.https://www.epichem.com/[6] Internal Standard for qNMR. Fujifilm Wako Pure Chemical Corporation. https://labchem-wako.fujifilm.com/[7] Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich. https://www.sigmaaldrich.com/[5] QNMR for Reference Material Preparation. Encyclopedia MDPI. https://encyclopedia.pub/entry/6132[4] Reference-Standard Material Qualification. Pharmaceutical Technology. https://www.pharmtech.com/view/reference-standard-material-qualification[3] ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency.https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q3a-r2-impurities-new-drug-substances-step-5-version_en.pdf

Sources

Validation

Mass fragmentation pattern analysis for N-Acetylphenylephrine confirmation

An in-depth, authoritative guide designed for analytical chemists, pharmacologists, and mass spectrometry specialists evaluating analytical platforms for the structural confirmation and quantification of N-Acetylphenylep...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth, authoritative guide designed for analytical chemists, pharmacologists, and mass spectrometry specialists evaluating analytical platforms for the structural confirmation and quantification of N-Acetylphenylephrine.

Analytical Context & Pharmacological Relevance

Phenylephrine is a potent α1-adrenergic receptor agonist widely used as a decongestant and vasopressor. In biological systems, it undergoes extensive metabolism, including N-acetylation to form N-Acetylphenylephrine (C11H15NO3, Exact Mass: 209.1052)[1]. Pharmacologically, this acetylation significantly attenuates its sympathomimetic potency—rendering N-acetylphenylephrine virtually inactive compared to its parent compound[2].

Accurately confirming and quantifying this metabolite is critical in two primary domains:

  • Pharmacokinetic (PK) Profiling: Monitoring the metabolic clearance of phenylephrine formulations.

  • Environmental & Forensic Toxicology: Identifying pharmaceutical impurities in wastewater[3] and distinguishing phenylephrine metabolites from structurally similar illicit phenethylamines (e.g., methamphetamine)[4].

This guide objectively compares the performance of Triple Quadrupole (QqQ) and High-Resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometry for the confirmation of N-Acetylphenylephrine, providing a self-validating experimental framework for your laboratory.

Mechanistic Causality of N-Acetylphenylephrine Fragmentation

To design a robust MS/MS method, one must understand the intrinsic stability of the molecule's functional groups. Under positive Electrospray Ionization (ESI+), N-Acetylphenylephrine readily forms a protonated precursor ion [M+H]+ at m/z 210.112.

Upon Collision-Induced Dissociation (CID), the molecule exhibits a highly predictable, competitive fragmentation cascade:

  • Primary Dehydration: The aliphatic hydroxyl group on the benzylic carbon is highly labile. Low-energy collisions immediately induce the loss of water (-18 Da), yielding m/z 192.102.

  • Deacetylation: Competitively, the N-acetyl group can be cleaved as neutral ketene (C2H2O, -42 Da), yielding protonated phenylephrine at m/z 168.102[4].

  • Deep Cleavage: Higher collision energies drive the m/z 168.102 ion to undergo subsequent dehydration (m/z 150.091), followed by the loss of the ethylamine moiety to form a stable phenolic fragment (m/z 119.049) and benzylic cleavage yielding the tropylium ion (m/z 91.054)[4].

Fragmentation M N-Acetylphenylephrine [M+H]+ m/z 210.112 F1 [M+H - H2O]+ m/z 192.102 M->F1 - H2O (-18 Da) F2 Phenylephrine [M+H]+ m/z 168.102 M->F2 - Ketene (-42 Da) F3 [M+H - H2O]+ m/z 150.091 F2->F3 - H2O (-18 Da) F4 Ethyl Moiety Loss m/z 119.049 F3->F4 - CH5N F5 Benzylic Cleavage m/z 91.054 F3->F5 - C3H7N

Fig 1: Logic tree of N-Acetylphenylephrine ESI+ mass fragmentation pathways.

Technology Comparison: Q-TOF vs. QqQ Performance

When establishing a method for N-Acetylphenylephrine, the choice of mass analyzer dictates the balance between ultimate sensitivity and structural certainty. Because the lower-mass fragments (m/z 119 and 91) are shared with other phenethylamines like methamphetamine[4], relying solely on nominal mass can lead to false positives in complex matrices.

Table 1: Instrument Performance Comparison for N-Acetylphenylephrine

MetricQqQ (Triple Quadrupole)Q-TOF (High-Resolution Accurate Mass)Causality / Impact on Workflow
Primary Utility Targeted routine quantitationStructural elucidation & confirmationQqQ excels at raw sensitivity; Q-TOF prevents false positives via exact mass tracking.
Mass Resolution Unit mass (~0.7 FWHM)High Resolution (>30,000 FWHM)Q-TOF resolves isobaric background matrix ions from target fragments, crucial for wastewater[3].
Sensitivity (LOD) Sub-pg/mLLow pg/mLQqQ's MRM mode concentrates the detector's duty cycle exclusively on pre-selected transitions.
Dynamic Range 5-6 orders of magnitude3-4 orders of magnitudeQqQ is superior for PK studies where metabolite concentrations swing drastically over time.

Table 2: Exact Mass vs. Nominal Mass Targets (ESI+)

Ion SpeciesFormulaExact Mass (m/z)Nominal Mass (m/z)Mechanistic Origin
Precursor[C11H16NO3]+210.1125210Protonated N-Acetylphenylephrine
Product 1[C11H14NO2]+192.1019192Loss of aliphatic hydroxyl as H2O
Product 2[C9H14NO2]+168.1019168Loss of N-acetyl group as ketene
Product 3[C9H12NO]+150.0913150Dehydration of m/z 168

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol operates as a self-validating system. It utilizes Solid-Phase Extraction (SPE) tailored to the molecule's pKa, incorporates a deuterated internal standard to mathematically normalize matrix suppression[5], and leverages orthogonal retention time validation.

Step 1: Sample Preparation (Mixed-Mode SPE)

Causality: N-Acetylphenylephrine possesses a neutral amide and a weakly acidic phenol, unlike the basic amine of parent phenylephrine. Mixed-mode strong cation exchange (MCX) allows for differential elution based on pH manipulation.

  • Spike 500 µL of biological/environmental sample with 10 µL of Phenylephrine-d3 internal standard (100 ng/mL)[6].

  • Dilute with 500 µL of 2% Formic Acid (FA) to protonate all basic sites.

  • Load onto a pre-conditioned Oasis MCX SPE cartridge.

  • Wash with 1 mL 2% FA, followed by 1 mL Methanol. (N-Acetylphenylephrine will elute here due to the lack of a strong basic amine, while parent phenylephrine remains trapped).

  • Evaporate the eluate under N2 at 40°C and reconstitute in 100 µL of initial LC mobile phase.

Step 2: Chromatographic Separation

Causality: A sub-2 µm C18 column prevents peak broadening, ensuring sharp, high-efficiency peaks that maximize the MS duty cycle.

  • Column: Hypersil Gold C18 (100 × 2.1 mm, 1.9 µm)[3].

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B hold for 1 min, ramp to 95% B over 6 mins, hold for 2 mins, re-equilibrate at 2% B. Flow rate: 0.3 mL/min.

Step 3: MS/MS Acquisition Parameters

Causality: Optimizing Collision Energy (CE) is vital. Too low, and the precursor (m/z 210) dominates; too high, and the molecule shatters into non-specific hydrocarbon noise below m/z 50.

  • Ionization: ESI Positive mode.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas: 10 L/min at 300°C.

  • Transitions (QqQ):

    • Quantifier: 210.1 → 168.1 (CE: 15 eV)

    • Qualifier: 210.1 → 150.1 (CE: 25 eV)

  • HRAM Settings (Q-TOF): Full scan m/z 50–500. Targeted MS/MS on m/z 210.1125 with a narrow isolation window (1.3 m/z) to exclude co-eluting matrix ions.

Workflow N1 Sample Prep (MCX SPE) N2 LC Separation (C18 Gradient) N1->N2 N3 Ionization (ESI+ Source) N2->N3 N4 Mass Analysis (Q-TOF / QqQ) N3->N4 N5 Data Processing (HRAM / MRM) N4->N5

Fig 2: Self-validating LC-MS/MS workflow for N-Acetylphenylephrine confirmation.

Conclusion & Recommendations

For laboratories tasked with routine, high-throughput quantification of N-Acetylphenylephrine in controlled matrices (e.g., plasma PK studies), the Triple Quadrupole (QqQ) remains the gold standard due to its unmatched sensitivity and linear dynamic range.

However, for metabolite identification, wastewater screening, or forensic toxicology , where the matrix is highly complex and the risk of isobaric interference from other phenethylamines is high, the Q-TOF is strictly required. The ability to confirm the exact mass of the m/z 119.049 and 91.054 fragments provides an irrefutable layer of structural confidence that nominal mass instruments simply cannot achieve.

References

  • ESI-MS and MS/MS mass spectra collected for phenylephrine and methamphetamine. ResearchGate.
  • (R)-N-Acetyl Phenylephrine | LGC Standards. LGC Standards.
  • Pharmacology of Macroalgae Alkaloids. ResearchGate.
  • Method for determining phenylephrine concentration by LC-MS/MS and sample pretreatment method. Google Patents.
  • Liquid chromatography-tandem mass spectrometry analysis for identification and quantification of antimicrobial compounds in distillery wastewater. PubMed Central (NIH).
  • N-ACETYL-4-BENZOQUINONE IMINE | 50700-49-7 - ChemicalBook. ChemicalBook.

Sources

Comparative

Validation of limit of detection (LOD) for N-Acetylphenylephrine

High-Sensitivity Validation of Limit of Detection (LOD) for N-Acetylphenylephrine: A Comparative Analytical Guide 1. The Analytical Challenge: Quantifying N-Acetylphenylephrine N-Acetylphenylephrine (Molecular Formula: C...

Author: BenchChem Technical Support Team. Date: March 2026

High-Sensitivity Validation of Limit of Detection (LOD) for N-Acetylphenylephrine: A Comparative Analytical Guide

1. The Analytical Challenge: Quantifying N-Acetylphenylephrine N-Acetylphenylephrine (Molecular Formula: C11H15NO3, CAS: 58952-80-0) is a well-documented process-related impurity and degradation product encountered during the synthesis of phenylephrine-based therapeutics [1]. As regulatory bodies increasingly scrutinize trace-level impurities for patient safety, analytical laboratories must establish highly sensitive, reproducible methods to quantify these compounds within complex Active Pharmaceutical Ingredient (API) matrices.

Under the modernized [2], the validation of the Limit of Detection (LOD) and the Lower Range Limit requires rigorous statistical grounding. The traditional approach of visual evaluation is often insufficient for complex matrices. Instead, the guidelines emphasize calculating the LOD based on the standard deviation of the response (


) and the slope of the calibration curve (

) [3].

2. The Mechanistic Bottleneck: Why Traditional HPLC-UV Fails When analyzing N-Acetylphenylephrine in a high-concentration phenylephrine matrix, traditional HPLC-UV systems face a severe mechanistic bottleneck that artificially inflates the LOD:

  • High Background Noise (

    
    ):  The structural similarity between the API and the impurity leads to co-elution risks. In UV detection, the matrix heavily absorbs at the same wavelengths, raising the baseline noise and masking trace impurity peaks.
    
  • Low Signal (

    
    ):  Fully porous 5 µm columns suffer from significant longitudinal diffusion and eddy dispersion (van Deemter A and B terms), leading to peak broadening. A broader peak inherently has a lower maximum height, reducing the overall signal response.
    

To overcome this, our advanced Core-Shell UHPLC-MS/MS methodology leverages sub-2 µm particle technology and Multiple Reaction Monitoring (MRM) to fundamentally alter the Signal-to-Noise (S/N) ratio.

Signal_Enhancement N1 N-Acetylphenylephrine (Matrix: Phenylephrine) N2 Core-Shell UHPLC Reduced Eddy Diffusion (A-term) N1->N2 Sharper Peaks N3 ESI+ Ionization [M+H]+ m/z 210.1 N2->N3 Elution N4 Triple Quadrupole Noise Elimination N3->N4 Mass Filtration N5 Enhanced S/N Ratio Lowered LOD Limit N4->N5 Quantification

Mechanistic pathway of signal enhancement and noise reduction in UHPLC-MS/MS.

3. Comparative Performance Data The following table objectively compares the performance of a traditional HPLC-UV method against our optimized UHPLC-MS/MS workflow for the detection of N-Acetylphenylephrine.

Analytical ParameterTraditional HPLC-UV MethodAdvanced UHPLC-MS/MS Method
Column Technology Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell C18 (50 x 2.1 mm, 1.7 µm)
Detection Mechanism UV Absorbance (270 nm)ESI-MS/MS (MRM Mode)
Matrix Interference High (Baseline elevation)Negligible (Mass filtering)
Linearity (R²) 0.991 (100 - 1000 ng/mL)0.999 (0.1 - 10 ng/mL)
Validated LOD 50.0 ng/mL0.2 ng/mL
Validated LOQ 150.0 ng/mL0.6 ng/mL
S/N at LOD Proxy ~3:1>15:1

Data Interpretation: The transition to MRM mode effectively zeroes out the matrix noise (the denominator), while the core-shell column sharpens the peak (the numerator). This dual-action mechanism is the direct causality behind the 250-fold improvement in the Limit of Detection.

4. Self-Validating Experimental Protocol To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It incorporates System Suitability Testing (SST) that must pass predefined criteria before any LOD calculations are accepted, aligning with the [4].

Phase 1: Preparation of Matrix-Matched Standards

  • Causality: Electrospray Ionization (ESI) is highly susceptible to matrix effects (ion suppression or enhancement). To determine a true, real-world LOD, calibration standards must be prepared in the presence of the API, not in a neat solvent.

  • Step 1: Prepare a diluent of 0.1% Formic Acid in Water/Acetonitrile (90:10, v/v).

  • Step 2: Dissolve Phenylephrine API in the diluent to a final matrix concentration of 1.0 mg/mL.

  • Step 3: Spike N-Acetylphenylephrine reference standard into the matrix solution to create a 6-point calibration curve ranging from 0.1 ng/mL to 10.0 ng/mL.

Phase 2: System Suitability Testing (SST)

  • Causality: SST verifies that the chromatographic system is capable of the required precision and sensitivity at the lower range limits on the exact day of analysis.

  • Step 4: Inject the 0.5 ng/mL standard six consecutive times.

  • Self-Validation Criteria: The run is only valid if the %RSD of the N-Acetylphenylephrine peak area is ≤ 5.0%, and the S/N ratio is ≥ 10. If these criteria fail, the system must be troubleshooted (e.g., MS source cleaning or column washing) before proceeding.

Phase 3: Chromatographic and MS/MS Execution

  • Step 5: Execute the run using a Core-Shell C18 column (50 x 2.1 mm, 1.7 µm) at 40°C.

  • Step 6: Apply a mobile phase gradient (A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile) from 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

    • Causality: Formic acid acts as a crucial proton donor, ensuring efficient

      
       ionization of N-Acetylphenylephrine in the ESI+ source.
      
  • Step 7: Monitor the specific MRM transition (m/z 210.1

    
     152.0).
    

Phase 4: ICH Q2(R2) Statistical LOD Calculation

  • Step 8: Plot the calibration curve (Response vs. Concentration) for three independent preparations.

  • Step 9: Calculate the standard deviation of the y-intercepts (

    
    ) and the mean slope (
    
    
    
    ) of the regression lines.
  • Step 10: Compute the LOD using the mandated formula: LOD = 3.3 × (σ / S).

LOD_Validation N1 Sample Preparation Matrix Spiking N2 System Suitability (SST) Verify Baseline Noise N1->N2 N3 UHPLC-MS/MS Analysis MRM Transition Filtering N2->N3 N4 Linear Regression Response vs. Concentration N3->N4 N5 ICH Q2(R2) Calculation LOD = 3.3 * σ / S N4->N5

ICH Q2(R2) aligned self-validating workflow for LOD determination.

5. Conclusion Validating the LOD for trace impurities like N-Acetylphenylephrine requires moving beyond outdated visual estimation methods. By pairing the statistical rigor of ICH Q2(R2) with the mechanistic advantages of UHPLC-MS/MS—specifically the reduction of eddy diffusion via core-shell particles and the elimination of matrix noise via MRM—analytical scientists can achieve a robust, self-validating limit of detection as low as 0.2 ng/mL.

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES Training Module 2: Fundamental principles of ICH Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

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Validation

Comparative pharmacokinetics of N-Acetylphenylephrine in animal models

Comparative Pharmacokinetics and Pharmacodynamics of N-Acetylphenylephrine in Animal Models: A Technical Guide Executive Summary & Scientific Rationale Phenylephrine (PE) is a potent, selective -adrenergic receptor agoni...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Pharmacokinetics and Pharmacodynamics of N-Acetylphenylephrine in Animal Models: A Technical Guide

Executive Summary & Scientific Rationale

Phenylephrine (PE) is a potent, selective


-adrenergic receptor agonist utilized globally as a vasopressor and decongestant. However, its clinical utility via oral administration is severely bottlenecked by a low systemic bioavailability (<38%) due to extensive first-pass metabolism by monoamine oxidase (MAO) in the intestinal wall and liver (1)[1].

To circumvent this rapid clearance, drug development professionals frequently explore acetylated derivatives to act as lipophilic prodrugs. During the synthesis of these O-acetylated prodrugs, N-Acetylphenylephrine (N-AcPE) frequently emerges as a synthetic impurity (CAS 58952-80-0) (2)[2]. This guide provides an objective, data-driven comparison of N-AcPE against its parent compound (PE) and O-acetylated alternatives, focusing on their pharmacokinetic (PK) profiles, receptor affinities, and hemodynamic responses in validated animal models.

Structural Causality: The Impact of Acetylation on Pharmacokinetics

The pharmacokinetic and pharmacodynamic fate of phenylephrine derivatives is dictated entirely by the site of acetylation.

  • O-Acetylation (e.g., O-diacetylphenylephrine): Esterification of the hydroxyl groups creates a lipophilic prodrug. In vivo, non-specific esterases slowly cleave the acetyl groups. This enzymatic bottleneck results in a delayed onset but a significantly prolonged duration of action, making it a viable prodrug strategy.

  • N-Acetylation (N-Acetylphenylephrine): Converting the secondary amine of phenylephrine into an amide fundamentally alters the molecule's electronic landscape. At physiological pH, the basic amine of PE is protonated, forming an indispensable ionic salt bridge with the Asp106 residue within the

    
    -adrenergic receptor's binding pocket. N-acetylation abolishes this positive charge and introduces steric hindrance, effectively neutralizing receptor affinity.
    

SAR_Logic PE Phenylephrine (PE) (Active Secondary Amine) MAO MAO-A Metabolism (Rapid Clearance) PE->MAO Susceptible Alpha1 Alpha-1 Adrenergic Receptor Agonism PE->Alpha1 High Affinity NAcPE N-Acetylphenylephrine (Amide Formation) NAcPE->MAO Resistant to Deamination Steric Loss of Basic Amine & Steric Hindrance NAcPE->Steric Structural Shift NoBinding Negligible Receptor Binding (Potency 0.01) Steric->NoBinding Prevents Asp106 Interaction

Mechanistic divergence in receptor binding and metabolism between PE and N-AcPE.

Comparative PK/PD Data in Animal Models

In vivo studies utilizing rat carotid artery blood pressure models provide definitive quantitative comparisons of these derivatives. When the vasopressor potency of adrenaline is normalized to 100, phenylephrine exhibits a robust relative potency of 37. In stark contrast, N-acetylphenylephrine demonstrates a near-total loss of activity with a potency of merely 0.01 (3)[3].

Furthermore, while O-acetyl derivatives exhibit slower onset and longer duration due to prodrug cleavage, N-acetyl derivatives resemble their parent drugs in their immediate onset and short duration of their minimal effects, indicating they act directly rather than as prodrugs (3)[3]. Similar kinetic divergence is observed in rabbit eye models, where prodrug suspensions alter aqueous humor bioavailability, but compounds lacking the basic amine fail to induce a mydriatic response (4)[4].

Table 1: Comparative Pharmacodynamics of Sympathomimetic Amines in Rat Models

CompoundRelative Potency (Adrenaline = 100)Onset of ActionDuration of EffectPrimary Pharmaceutical Role
Adrenaline 100ImmediateShortEndogenous Standard
Phenylephrine (PE) 37ImmediateShort (2-3h half-life)Active API
O-diacetylphenylephrine 0.25SlowerProlongedExperimental Prodrug
N-Acetylphenylephrine 0.01ImmediateShortAPI Impurity / Negative Control

Validated Experimental Methodology: In Vivo Hemodynamic PK/PD Assessment

To accurately capture the PK/PD divergence between PE and N-AcPE, researchers must employ a self-validating experimental system. The following protocol details the concurrent measurement of systemic exposure and Mean Arterial Pressure (MAP) in a Wistar rat model.

Causality in Protocol Design: Direct


-agonism causes intense vasoconstriction, which naturally triggers a baroreceptor reflex leading to reflex bradycardia. If unmitigated, this reflex blunts the observable MAP increase, confounding the PD data. Therefore, pre-treatment with a ganglionic blocker (Chlorisondamine) is mandatory to isolate the direct peripheral vascular effects from central compensatory mechanisms (3)[3].
Step-by-Step Methodology:
  • Animal Preparation & Ganglionic Blockade:

    • Acquire adult male Wistar rats (250-300g).

    • Administer chlorisondamine (1 mg/kg subcutaneously) 60 minutes prior to the experiment to induce ganglionic blockade and stabilize baseline MAP.

  • Surgical Cannulation:

    • Induce anesthesia using isoflurane (2-3%).

    • Cannulate the left carotid artery with a heparinized polyethylene catheter (PE-50) connected to a pressure transducer for continuous MAP monitoring.

    • Cannulate the right jugular vein for intravenous (IV) drug administration and serial blood sampling.

  • System Validation (Positive Control):

    • Administer a sub-maximal dose of adrenaline (e.g., 0.1 µg/kg IV) to verify system responsiveness. Wait for MAP to return to baseline (washout period).

  • Test Article Dosing (Crossover Design):

    • Administer Phenylephrine (test) or N-Acetylphenylephrine (control) via IV bolus.

    • Record the peak MAP rise. The immediate onset of N-AcPE will yield a negligible peak compared to PE.

  • Pharmacokinetic Sampling:

    • Draw 150 µL blood samples at 2, 5, 10, 15, 30, and 60 minutes post-dose.

    • Centrifuge immediately to separate plasma, stabilize with 0.1% formic acid, and freeze at -80°C.

  • LC-MS/MS Quantification:

    • Extract plasma samples using solid-phase extraction (SPE). Quantify unchanged PE and N-AcPE using a validated LC-MS/MS method against a deuterated internal standard to calculate

      
      , 
      
      
      
      , and Clearance (
      
      
      ).

PKPD_Workflow Start Animal Preparation (Wistar Rats) Anesthesia Anesthesia & Chlorisondamine (1 mg/kg) Start->Anesthesia Cannulation Carotid Artery Cannulation Anesthesia->Cannulation Dosing IV Administration (PE vs N-AcPE) Cannulation->Dosing Monitoring Continuous MAP Monitoring Dosing->Monitoring PD Data BloodSampling Serial Blood Sampling (LC-MS/MS) Dosing->BloodSampling PK Data DataAnalysis PK/PD Modeling (AUC, Cmax, Tmax) Monitoring->DataAnalysis BloodSampling->DataAnalysis

In vivo PK/PD experimental workflow for evaluating sympathomimetic amines in rat models.

Conclusion

In drug development, differentiating between active prodrugs and inactive impurities is critical. While O-acetylated derivatives of phenylephrine successfully act as prodrugs by altering pharmacokinetic absorption and relying on esterase cleavage, N-Acetylphenylephrine represents a structural dead-end for pharmacological activity. Its inability to form necessary ionic bonds at the


-adrenergic receptor reduces its potency to 0.01 relative to adrenaline. Consequently, N-AcPE is strictly monitored as a reference material and synthetic impurity rather than a therapeutic candidate.

References

  • Effect of acetyl derivatives of some sympathomimetic amines on the blood pressure of the rat, National Institutes of Health (NIH) / PubMed,
  • Phenylephrine - StatPearls, National Institutes of Health (NIH) / NCBI Bookshelf,
  • Ocular pharmacokinetics and pharmacodynamics of phenylephrine and phenylephrine oxazolidine in rabbit eyes, National Institutes of Health (NIH) / PubMed,
  • N-Acetylphenylephrine | CAS 58952-80-0, LGC Standards,

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